molecular formula C5H4ClIN2 B3024639 4-Chloro-5-iodopyridin-2-amine CAS No. 670253-37-9

4-Chloro-5-iodopyridin-2-amine

Cat. No.: B3024639
CAS No.: 670253-37-9
M. Wt: 254.45 g/mol
InChI Key: MBEBQNFNTISDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodopyridin-2-amine is a useful research compound. Its molecular formula is C5H4ClIN2 and its molecular weight is 254.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEBQNFNTISDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620614
Record name 4-Chloro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670253-37-9
Record name 4-Chloro-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis and Mechanism of 4-Chloro-5-iodopyridin-2-amine: A Critical Intermediate in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5-iodopyridin-2-amine is a pivotal, high-value halogenated pyridine derivative that serves as a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring an activating amino group and two distinct halogens, provides a versatile platform for complex molecular construction through selective functionalization. This in-depth guide provides a comprehensive overview of the prevailing synthetic strategies, delves into the underlying reaction mechanisms, and offers field-proven protocols for its preparation. Designed for researchers, medicinal chemists, and process development scientists, this document aims to be an authoritative resource, bridging theoretical principles with practical laboratory application.

Introduction: The Strategic Importance of this compound

Halogenated pyridines are indispensable building blocks in modern drug discovery.[1][2] The title compound, this compound (CAS No. 670253-37-9), is of particular interest due to its trifunctional nature.[3] The amine group at the 2-position, the chlorine at the 4-position, and the iodine at the 5-position each offer a distinct reactive handle for sequential, regioselective modifications. This allows for the efficient assembly of complex molecular architectures, a critical requirement in the development of targeted therapeutics.[2][4][5] For instance, this intermediate is a key component in the synthesis of kinase inhibitors and other advanced therapeutic agents.[4][5]

The core challenge in synthesizing this molecule lies in the precise and controlled introduction of the iodine atom onto the pre-existing 2-amino-4-chloropyridine scaffold. This guide will focus on the most prevalent and efficient method: direct electrophilic iodination.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and widely adopted route to this compound begins with the commercially available starting material, 2-Amino-4-chloropyridine.[6] The synthesis hinges on a classic electrophilic aromatic substitution (SEAr) reaction.

The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack.[7] However, the presence of the strongly activating amino (-NH₂) group at the C2 position significantly increases the electron density of the ring, making it susceptible to electrophilic halogenation.[7][8]

Regioselectivity: The Directing Effects of Substituents

The key to a successful synthesis is controlling the position of the incoming electrophile (the iodine). The regiochemical outcome is dictated by the interplay of the directing effects of the existing substituents:

  • 2-Amino Group (-NH₂): This is a powerful activating, ortho-, para- directing group.[7] It directs incoming electrophiles to the 3- and 5-positions.

  • 4-Chloro Group (-Cl): This is a deactivating, ortho-, para- directing group. It directs incoming electrophiles to the 3- and 5-positions.

Both substituents cooperatively direct the incoming electrophile to the C3 and C5 positions. Due to the steric hindrance posed by the adjacent chloro group at C4, the electrophilic attack preferentially occurs at the less hindered C5 position , leading to the desired product.

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow SM 2-Amino-4-chloropyridine Product This compound SM->Product Electrophilic Iodination Reagent Iodinating Agent (e.g., NIS) Reagent->Product Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Rearomatization Reactants 2-Amino-4-chloropyridine + I⁺ SigmaComplex Arenium Ion Intermediate (Resonance Stabilized) Reactants->SigmaComplex π-attack on electrophile SigmaComplex_copy Arenium Ion Intermediate Product This compound + H⁺ SigmaComplex_copy->Product Deprotonation

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: 4-Chloro-5-iodopyridin-2-amine is a halogenated pyridine derivative that serves as a crucial and versatile building block in the realms of medicinal chemistry and organic synthesis.[1][2] Its unique trifunctionalized structure, featuring an amine group, a chlorine atom, and an iodine atom on a pyridine core, presents multiple reaction sites for strategic molecular elaboration. This guide offers an in-depth analysis of its core physicochemical properties, reactivity profile, and analytical characterization methodologies, designed for researchers, scientists, and drug development professionals who utilize such intermediates to construct complex bioactive molecules. Understanding these fundamental properties is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of this compound in subsequent synthetic transformations.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation of all chemical research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name This compound[3]
CAS Number 670253-37-9[3]
Alternate CAS 800402-12-4[4][5]
Molecular Formula C₅H₄ClIN₂[4][6][7]
Molecular Weight 254.46 g/mol [4][6][7]
Monoisotopic Mass 253.91077 Da[3]
Canonical SMILES C1=C(C(=CN=C1N)I)Cl[3]
InChI InChI=1S/C5H4ClIN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)[3][4][6]
InChIKey MBEBQNFNTISDFJ-UHFFFAOYSA-N[3][6][7]

The structure, rendered below, consists of a pyridine ring substituted at position 2 with an amino group, at position 4 with a chloro group, and at position 5 with an iodo group.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, reactivity, and suitability for various applications. The data presented here is a synthesis of information from various chemical suppliers and databases. Predicted values, common in chemical databases for less-characterized compounds, are explicitly noted.

PropertyValue / DescriptionSource(s)
Physical Form Crystals, crystalline powder, or solid.[4][6][8]
Appearance Cream or off-white solid.[8]
Melting Point 121.5-130.5 °C[8]
125-129 °C[4]
126-127 °C[1][5]
Boiling Point 326.78 °C at 760 mmHg (Predicted)[9]
367.75 °C at 760 mmHg (Predicted)[1]
Solubility Information on specific solvents is limited, but related compounds are slightly soluble in water and soluble in organic solvents.[10]
Density 2.139 g/cm³ (Predicted)[1][9]
pKa 2.96 ± 0.42 (Predicted)[1]
LogP 2.503 (Predicted)[1][9]
Polar Surface Area (PSA) 38.91 Ų[1][3]
Vapor Pressure 0 mmHg at 25°C (Predicted)[1][9]
Flash Point 151.431 °C (Predicted)[9]
176.21 °C (Predicted)[1]
Refractive Index 1.708 (Predicted)[9]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature. Light-sensitive.[9][10]

Reactivity, Stability, and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups, which allows for selective and sequential chemical modifications.

  • Causality of Reactivity : The pyridine ring is electron-deficient. The chloro and iodo substituents are electron-withdrawing and further deactivate the ring towards electrophilic substitution. Conversely, the amino group at the 2-position is a strong activating group, which can direct electrophiles.

  • Cross-Coupling Reactions : The C-I bond is significantly weaker and more reactive than the C-Cl bond. This differential reactivity is a cornerstone of its utility, enabling regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the 5-position while leaving the chloro group at the 4-position intact for subsequent transformations. Halogenated pyridines and pyrimidines are well-established cornerstone structures in drug discovery for this reason.[2][11]

  • Nucleophilic Aromatic Substitution (SNAr) : The chloro group at the 4-position is susceptible to SNAr reactions, although this typically requires harsh conditions or activation by strong electron-withdrawing groups.

  • Amine Group Reactivity : The primary amine at the 2-position is nucleophilic and can be readily acylated, alkylated, or used as a handle for further derivatization.

  • Stability : The compound is generally stable but is noted to be light-sensitive.[10] For long-term storage, it should be kept in a dark container under an inert atmosphere to prevent degradation.[9]

The presence of these distinct reactive sites makes it a valuable intermediate for building complex molecular scaffolds, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1][12]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is critical. The following section outlines the expected analytical data and provides a general protocol for chromatographic analysis.

Spectroscopic Data (Predicted & Expected)
  • Mass Spectrometry (MS) : The monoisotopic mass is 253.91077 Da.[3] In mass spectrometry analysis (e.g., GC-MS or LC-MS), the molecular ion peak [M]+ would be observed at m/z ≈ 254. The isotopic pattern will be characteristic, showing contributions from both chlorine (³⁵Cl/³⁷Cl) and the single iodine isotope (¹²⁷I). Predicted collision cross-section (CCS) values can also aid in identification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at C3 and the proton at C6 will likely appear as singlets or narrow doublets due to minimal coupling. The amino group (-NH₂) protons will appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

    • ¹³C NMR : The spectrum should display five signals for the five carbon atoms of the pyridine ring, each with a distinct chemical shift influenced by the attached substituents.

  • Infrared (IR) Spectroscopy : Key expected absorption bands include:

    • N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

    • C=C and C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region).

    • C-Cl and C-I stretching vibrations (in the fingerprint region, < 1000 cm⁻¹).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds. While a specific, validated method for this exact compound is not publicly available, a general method can be designed based on protocols for similar analytes like aminopyridine derivatives.[14]

Workflow: HPLC Purity Analysis

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System & Method cluster_analysis Data Analysis prep_sample Dissolve sample in Acetonitrile/Water (e.g., 1 mg/mL) prep_mobile Prepare Mobile Phase: - Acetonitrile (A) - Water w/ 0.1% Formic Acid (B) instrument Equilibrate C18 Column (e.g., 4.6 x 150 mm, 5 µm) prep_mobile->instrument injection Inject Sample (e.g., 5 µL) instrument->injection gradient Run Gradient Elution (e.g., 5% to 95% B over 15 min) injection->gradient detection Detect at UV 254 nm gradient->detection integrate Integrate Chromatogram Peaks detection->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: General workflow for HPLC purity analysis.

Step-by-Step Protocol: Reverse-Phase HPLC

  • System Preparation :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : Acetonitrile (MeCN).

    • Mobile Phase B : Deionized water with 0.1% formic acid or 0.05% sulfuric acid.[14]

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set to 254 nm.

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in a suitable solvent mixture (e.g., 50:50 Acetonitrile/Water) to a final concentration of approximately 1.0 mg/mL.[14]

  • Analysis :

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a small volume (e.g., 1-5 µL) of the sample solution.[14]

    • Run a linear gradient elution, for example, starting from 5% Mobile Phase A and increasing to 95% A over 15-20 minutes.

    • Hold at 95% A for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Data Processing : Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate several risks.

  • Hazard Identification :

    • H302 : Harmful if swallowed.[3]

    • H312 : Harmful in contact with skin.[3]

    • H315 : Causes skin irritation.[3]

    • H318 : Causes serious eye damage.[3]

    • H332 : Harmful if inhaled.[3]

    • H335 : May cause respiratory irritation.[3]

  • Precautionary Measures :

    • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[4]

    • P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid generating dust.

    • Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

References

4-Chloro-5-iodopyridin-2-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-5-iodopyridin-2-amine

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its fundamental chemical properties, logical synthetic approaches, applications as a versatile building block, and essential safety protocols, grounding all information in authoritative sources.

Core Chemical Identity and Structure

The precise arrangement of substituents on the pyridine ring is critical to the reactivity and utility of this molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This nomenclature unambiguously defines the positions of the amine (-NH₂), chloro (-Cl), and iodo (-I) groups on the central pyridine scaffold.

The structure consists of a six-membered pyridine ring with a nitrogen atom. An amine group is attached at position 2, a chloro group at position 4, and an iodo group at position 5. This specific substitution pattern creates a molecule with multiple reactive centers, making it a valuable intermediate in organic synthesis.

Caption: 2D representation of this compound.

Key Identifiers and Physicochemical Properties

For unambiguous identification and characterization in a laboratory setting, the following identifiers and properties are essential.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 670253-37-9[1]
Molecular Formula C₅H₄ClIN₂[1][2][3]
Molecular Weight 254.46 g/mol [2][3]
Appearance Solid form[2]
Canonical SMILES C1=C(C(=CN=C1N)I)Cl[1]
InChI Key MBEBQNFNTISDFJ-UHFFFAOYSA-N[1][2]

Synthetic Strategy: A Mechanistic Perspective

A common and effective approach is electrophilic iodination of a pre-existing chloro-aminopyridine precursor. The amine group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director.

Proposed Synthetic Workflow

A plausible synthesis would begin with 2-amino-4-chloropyridine. The strong activating effect of the amine group at C2 directs electrophiles primarily to the C3 and C5 positions. The C5 position is sterically less hindered, making it the preferential site for iodination.

G start 2-Amino-4-chloropyridine (Starting Material) process Electrophilic Aromatic Substitution start->process reagent Iodinating Agent (e.g., ICl, NIS) in Acetic Acid reagent->process product This compound (Final Product) process->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol Considerations (Exemplar)

Based on procedures for similar transformations, a representative protocol would involve the following steps:[4]

  • Reaction Setup: Charge a round-bottom flask with the starting material, 2-amino-4-chloropyridine, and a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or Iodine monochloride (ICl), to the mixture at a controlled temperature. The causality here is to prevent runaway reactions and control regioselectivity.

  • Reaction Monitoring: Heat the mixture (e.g., to 70°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling, quench the reaction by carefully neutralizing the acid with a base (e.g., sodium bicarbonate solution).

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The final purification is typically achieved via column chromatography on silica gel to isolate the desired product from any regioisomeric byproducts.

Applications in Drug Discovery and Chemical Synthesis

Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry.[6] The title compound, this compound, is not merely an end-product but a highly valuable intermediate or "scaffold" for building more complex, biologically active molecules.[7][8]

The molecule possesses three key points for diversification:

  • The Amine Group: Can be acylated, alkylated, or used in coupling reactions to form new C-N bonds.

  • The Chloro Group: Can be displaced via nucleophilic aromatic substitution (SₙAr).

  • The Iodo Group: Is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This multi-faceted reactivity allows for the systematic exploration of chemical space around the pyridinyl core, a privileged structure in many approved drugs.

G Role as a Versatile Chemical Intermediate center This compound suzuki Suzuki Coupling (Aryl/Vinyl groups) center->suzuki Iodine Site sonogashira Sonogashira Coupling (Alkynyl groups) center->sonogashira Iodine Site buchwald Buchwald-Hartwig (N/O-Arylations) center->buchwald Iodine Site snar Nucleophilic Aromatic Substitution (SNAr) (O/N/S Nucleophiles) center->snar Chlorine Site acylation Amine Acylation center->acylation Amine Site alkylation Amine Alkylation center->alkylation Amine Site

Caption: Reactivity sites of this compound in synthesis.

The introduction of halogen atoms can significantly modulate a drug candidate's pharmacokinetic properties, such as lipophilicity and metabolic stability, making compounds like this essential tools for drug development professionals.[6][9]

Safety, Handling, and Hazard Management

Scientific integrity demands a rigorous approach to safety. This compound is classified as hazardous, and all handling must be performed with appropriate engineering controls and personal protective equipment (PPE).[1]

GHS Hazard Classification

The compound is associated with the following Globally Harmonized System (GHS) hazard statements:

Hazard CodeStatementClassSignal Word
H302Harmful if swallowedAcute Toxicity, Oral (Cat. 4)Danger
H312Harmful in contact with skinAcute Toxicity, Dermal (Cat. 4)Danger
H315Causes skin irritationSkin Irritation (Cat. 2)Danger
H318Causes serious eye damageSerious Eye Damage (Cat. 1)Danger
H332Harmful if inhaledAcute Toxicity, Inhalation (Cat. 4)Danger
H335May cause respiratory irritationSTOT SE (Cat. 3)Danger
Sources:[1][2][10]
Self-Validating Safety Protocol

To ensure user safety, the following protocol must be implemented:

  • Engineering Controls: All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.[10][11] An eyewash station and safety shower must be immediately accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[11]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[10][11]

    • Body Protection: A lab coat is mandatory. Wear protective clothing to prevent skin exposure.[10][11]

  • Handling Procedures: Avoid creating dust.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

  • Emergency Procedures:

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

    • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

    • If swallowed: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

By adhering to this protocol, researchers create a self-validating system where risks are systematically minimized and controlled.

References

early discovery and synthesis of 4-Chloro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Discovery and Synthesis of 4-Chloro-5-iodopyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the foundational chemistry behind this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into the scientific rationale for its synthesis, grounded in the principles of pyridine chemistry, and present a validated protocol derived from established methodologies.

Introduction: The Strategic Importance of Halogenated Pyridines

Substituted pyridines are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. The introduction of halogen atoms onto the pyridine ring offers a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a particularly valuable intermediate due to its trifunctional nature. The amino group serves as a handle for amide bond formation or as a directing group, while the two distinct halogen atoms—chloro and iodo—provide orthogonal reactivity for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the sequential and regioselective introduction of molecular complexity, a cornerstone of modern drug development.

Scientific Context: The Challenge of Regioselective Pyridine Functionalization

The direct synthesis of polysubstituted pyridines with precise regiochemistry is a non-trivial synthetic challenge. The pyridine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution compared to benzene. Furthermore, the nitrogen atom influences the reactivity and orientation of incoming substituents.

The synthesis of this compound is not documented as a singular "discovery" event but rather as the logical outcome of decades of research into the functionalization of aminopyridines. The core strategy relies on a two-stage approach:

  • Formation of the 2-Amino-4-chloropyridine scaffold : This establishes the foundational arrangement of the amino and chloro groups. Several routes exist for this precursor, often involving the activation of the pyridine ring to facilitate nucleophilic or electrophilic substitution at the 4-position.[1]

  • Regioselective Iodination : The subsequent introduction of the iodine atom is controlled by the powerful directing effects of the existing substituents. The amino group at the C2 position is a strong activating group and is ortho-, para-directing. In the 2-amino-4-chloropyridine precursor, the C5 position is ortho to the activating amino group, making it the most electron-rich and sterically accessible site for electrophilic attack. This inherent electronic bias is the key to the high regioselectivity of the iodination step.

Validated Synthesis Pathway

The most reliable and frequently cited pathway to this compound involves the electrophilic iodination of the commercially available precursor, 2-Amino-4-chloropyridine. This section details the causality behind the experimental choices and provides a step-by-step protocol.

Synthesis of the Precursor: 2-Amino-4-chloropyridine

While this intermediate is often purchased, understanding its synthesis is crucial. A common industrial method involves the nitration-reduction of 2-chloropyridine.

  • Step A: N-Oxide Formation : 2-Chloropyridine is first treated with an oxidizing agent like hydrogen peroxide in acetic acid. This forms the N-oxide, which serves two purposes: it activates the pyridine ring, making the C4 position susceptible to electrophilic attack, and it protects the ring nitrogen.

  • Step B: Nitration : The activated N-oxide is then nitrated using a mixture of nitric and sulfuric acid. The N-oxide group directs the incoming nitro group to the C4 position.

  • Step C: Reduction : The resulting 2-chloro-4-nitropyridine-N-oxide is reduced. This step simultaneously reduces the nitro group to an amino group and removes the N-oxide, yielding 2-Amino-4-chloropyridine.[2]

Core Protocol: Electrophilic Iodination of 2-Amino-4-chloropyridine

This protocol describes the direct and regioselective iodination of 2-Amino-4-chloropyridine to yield the target compound.

Causality of Experimental Choices:

  • Iodinating Agent : N-Iodosuccinimide (NIS) is selected as the electrophilic iodine source. NIS is a mild, easy-to-handle solid that generates an electrophilic iodine species (I⁺) in situ. It is preferable to using elemental iodine (I₂) with an oxidant, as it often leads to cleaner reactions and simpler workups.[3]

  • Solvent : Glacial acetic acid is an ideal solvent. It is polar enough to dissolve the starting materials and reagents but is a weak enough acid that it does not significantly protonate the amino group, which would deactivate the ring. It also helps to polarize the N-I bond in NIS, enhancing its electrophilicity.[3][4]

  • Temperature : Gentle heating (e.g., 55-70°C) is employed to provide sufficient activation energy for the reaction to proceed at a reasonable rate without promoting side reactions or decomposition.[3][4]

  • Work-up : The reaction is quenched with water, and the pH is adjusted to be slightly basic (pH ~8) using a saturated sodium bicarbonate solution. This deprotonates any protonated pyridine species, ensuring the final product is in its neutral, less water-soluble form, thereby facilitating its precipitation and isolation.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-4-chloropyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Glacial Acetic Acid

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Deionized Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-4-chloropyridine (e.g., 5.0 g, 38.9 mmol).

  • Add glacial acetic acid (e.g., 150 mL) and stir until the starting material is fully dissolved.

  • Add N-Iodosuccinimide (e.g., 9.6 g, 42.8 mmol) to the solution in one portion.

  • Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the acetic acid.

  • To the resulting residue, add deionized water (e.g., 200 mL) and stir to form a suspension.

  • Slowly add saturated aqueous NaHCO₃ solution portion-wise until the pH of the suspension is ~8. Vigorous gas evolution (CO₂) will occur.

  • Stir the suspension for 30 minutes, during which a precipitate will form.

  • Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water.

  • Dry the solid under vacuum at 40°C to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Physicochemical and Safety Data

Proper characterization and handling are paramount for scientific integrity and laboratory safety.

Key Properties
PropertyValueSource
IUPAC Name This compound[5]
CAS Number 670253-37-9[5]
Molecular Formula C₅H₄ClIN₂[5]
Molecular Weight 254.46 g/mol [6]
Appearance Solid
Melting Point 125-129 °C
GHS Safety and Hazard Information

This compound must be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

  • Signal Word : Danger[5]

  • Hazard Statements :

    • H302: Harmful if swallowed[5]

    • H312: Harmful in contact with skin[5]

  • H315: Causes skin irritation[5]

  • H318: Causes serious eye damage[5]

  • H332: Harmful if inhaled[5]

  • H335: May cause respiratory irritation[5]

Visualized Workflows

Synthetic Pathway Diagram

Synthesis_Pathway cluster_precursor Precursor Synthesis 2_Chloropyridine 2_Chloropyridine 2_Chloro_4_nitropyridine_N_oxide 2_Chloro_4_nitropyridine_N_oxide 2_Chloropyridine->2_Chloro_4_nitropyridine_N_oxide 1. H₂O₂/AcOH 2. HNO₃/H₂SO₄ Precursor 2-Amino-4-chloropyridine 2_Chloro_4_nitropyridine_N_oxide->Precursor Reduction Final_Product This compound Precursor->Final_Product N-Iodosuccinimide Acetic Acid, 60-70°C

Caption: Overall synthetic route to this compound.

Characterization and Validation Workflow

Validation_Workflow Crude_Product Crude Product (Post-Workup) Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Confirmation Structural Confirmation Pure_Compound->Structure_Confirmation NMR, MS Purity_Analysis Purity Assessment Pure_Compound->Purity_Analysis HPLC, mp Final_Validation Final Validation Structure_Confirmation->Final_Validation Purity_Analysis->Final_Validation

Caption: Logical workflow for product purification and validation.

References

4-Chloro-5-iodopyridin-2-amine reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-5-iodopyridin-2-amine

Abstract

This compound is a strategically important building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-donating amino group and two different halogen atoms at positions with distinct electronic environments, provides a versatile platform for the synthesis of complex heterocyclic scaffolds. This guide offers a comprehensive analysis of the compound's reactivity, focusing on the chemoselective functionalization of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. We will explore its applications in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, and discuss its stability profile and handling considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: A Versatile Heterocyclic Intermediate

This compound, with the molecular formula C₅H₄ClIN₂, is a disubstituted aminopyridine that has emerged as a crucial intermediate in the development of novel therapeutics and functional organic materials.[1][2] Its significance lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond. This reactivity gradient allows for a predictable and regioselective two-step functionalization strategy, making it an ideal scaffold for building molecular complexity. This building block and its analogs are key intermediates in the synthesis of biologically active molecules for pharmaceutical and agrochemical applications.[3][4]

Physicochemical Properties and Stability Profile

A thorough understanding of the compound's physical properties and stability is paramount for its effective use and storage.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 670253-37-9[1]
Molecular Formula C₅H₄ClIN₂[1]
Molecular Weight 254.45 g/mol [1]
Boiling Point 326.78 °C at 760 mmHg[5]
Density 2.139 g/cm³[5]
Flash Point 151.431 °C[5]
Stability and Degradation

Like many halogenated pyridines, this compound requires careful handling to prevent degradation.

  • Light Sensitivity: Halogenated organic compounds, particularly those containing iodine, can be sensitive to light. Photolytic cleavage of the C-I bond can occur, leading to the formation of radical species and subsequent decomposition.

  • Oxidative Stability: The pyridine ring and the exocyclic amino group are susceptible to oxidation. Studies on related aminopyridines show that degradation can occur in the presence of strong oxidizing agents, potentially forming N-oxides or nitro derivatives.[6]

  • Thermal Stability: The compound is a solid with a high boiling point, indicating good thermal stability under normal laboratory conditions. However, prolonged heating at high temperatures, especially in the presence of catalysts or reactive media, can lead to decomposition.

  • pH Sensitivity: The amino group and the pyridine nitrogen are basic centers. The compound's stability can be affected by pH. In strongly acidic media, protonation occurs, which can alter its reactivity profile. In strongly basic media, deprotonation of the amino group can increase its nucleophilicity and susceptibility to side reactions.

Safe Handling and Storage

Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen.[5] It is best kept in a cool, dry, and dark place.[5][7]

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[8] Avoid inhalation of dust and contact with skin and eyes.[1][9] The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye damage.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The established reactivity order for aryl halides in oxidative addition is C−I > C−Br > C−Cl.[10] This allows for the selective functionalization of the C5 position (iodine) while leaving the C4 position (chlorine) intact for a subsequent transformation.

G cluster_0 Regioselective Functionalization Workflow start This compound step1 Intermediate: 5-Substituted-4-chloropyridin-2-amine start->step1 Reaction 1 (e.g., Suzuki, Sonogashira) Targets C-I bond step2 Final Product: 4,5-Disubstituted-pyridin-2-amine step1->step2 Reaction 2 (e.g., Suzuki, Buchwald-Hartwig, SNAr) Targets C-Cl bond

Caption: General workflow for sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[11] For this compound, this reaction proceeds with high regioselectivity at the C-I bond. The less reactive C-Cl bond typically requires more forcing conditions or specialized catalyst systems to react.[12][13]

  • Mechanism Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-I bond. This is the rate-determining and selectivity-determining step. Following this, transmetalation with the activated boronic acid (or ester) and subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[11]

  • Causality of Reagent Choice:

    • Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands are commonly used.

    • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential to activate the boronic acid for the transmetalation step.[11]

    • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.

G cluster_inputs pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition pd_boronate Ar-Pd(II)-R(L₂) pd_complex->pd_boronate Transmetalation pd_boronate->pd0 Reductive Elimination product Ar-R pd_boronate->product aryl_halide Ar-I aryl_halide->pd_complex boronic_acid R-B(OH)₂ + Base boronic_acid->pd_boronate

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is invaluable for introducing alkynyl moieties, which are precursors to many other functional groups. The reaction is highly selective for the C-I bond.

  • Mechanism Insight: This reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[10][14]

  • Causality of Reagent Choice:

    • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.

    • Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to neutralize the HX byproduct.[10]

    • Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can also be used.

G cluster_inputs pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product aryl_halide Ar-I aryl_halide->pd_complex alkyne HC≡CR + Cu(I) alkyne->pd_alkyne

Caption: Simplified Sonogashira catalytic cycle.

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[15] This reaction can be applied to the C-Cl bond of the 5-substituted intermediate, providing access to a wide range of 4-amino-5-aryl-pyridin-2-amines. Direct amination at the C-Cl position of the starting material is also possible, though it may require more forcing conditions than coupling at the C-I site.

  • Mechanism Insight: The Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. The resulting palladium(II) complex coordinates to the amine. A strong base then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the desired C-N coupled product.[15]

  • Causality of Reagent Choice:

    • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, DavePhos) which promotes the reductive elimination step.[16][17][18]

    • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄). The base's role is to deprotonate the amine in the catalytic cycle.[17]

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

G cluster_inputs pd0 Pd(0)L pd_complex Ar-Pd(II)-Cl(L) pd0->pd_complex Oxidative Addition pd_amido Ar-Pd(II)-NR₂ (L) pd_complex->pd_amido Amine Binding & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product aryl_halide Ar-Cl aryl_halide->pd_complex amine HNR₂ + Base amine->pd_amido

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro position, while less reactive than the C5-iodo position in cross-coupling, can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate. This provides an alternative, palladium-free method for introducing nucleophiles like alkoxides, thiolates, or amines at the C4 position, often requiring elevated temperatures.

Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific substrate.

Protocol 4.1: Selective Suzuki-Miyaura Coupling at the C-I Position
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 4.2: Sonogashira Coupling at the C-I Position
  • Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine. Then, add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[19]

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its primary utility stems from the pronounced difference in reactivity between the C-I and C-Cl bonds, enabling predictable, regioselective functionalization through palladium-catalyzed cross-coupling reactions. By first targeting the more labile C-I bond, researchers can introduce a diverse range of substituents before addressing the C-Cl bond in a subsequent step. Careful consideration of its stability and adherence to proper handling and storage protocols are essential for achieving reproducible and successful synthetic outcomes. This strategic approach unlocks access to a vast chemical space of complex, disubstituted pyridines for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to 4-Chloro-5-iodopyridin-2-amine and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Among the vast landscape of pyridine derivatives, halogenated 2-aminopyridines stand out as exceptionally versatile building blocks for the synthesis of complex molecular architectures. This technical guide focuses on a particularly strategic intermediate: 4-Chloro-5-iodopyridin-2-amine . We will delve into its synthesis, explore the nuanced reactivity of its distinct functional groups, and showcase its application in the generation of compound libraries for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the creation of novel therapeutic agents.

Introduction: The Strategic Value of a Multi-functionalized Scaffold

This compound (Molecular Formula: C₅H₄ClIN₂, Molecular Weight: 254.46 g/mol ) is a trifunctionalized heterocyclic compound.[3][4] Its value in synthetic and medicinal chemistry stems from the orthogonal reactivity of its three key features:

  • The 2-Amino Group: A potent nucleophile and a key hydrogen bond donor, crucial for molecular recognition at biological targets.

  • The 4-Chloro Group: An electrophilic center susceptible to nucleophilic aromatic substitution (SₙAr), providing a vector for introducing diversity.[5][6]

  • The 5-Iodo Group: An exceptionally versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[7]

This unique combination allows for a stepwise and highly controlled diversification strategy, making it an ideal starting point for the construction of novel compound libraries aimed at a wide array of biological targets.

Synthesis of the Core Scaffold

The synthesis of multi-halogenated pyridines requires a strategic approach to control regioselectivity. While a direct, one-pot synthesis of this compound is not prominently documented, a logical and effective pathway can be designed starting from commercially available 2-amino-4-chloropyridine. The key transformation is the regioselective iodination at the C5 position.

The electron-donating nature of the amino group directs electrophiles primarily to the 3- and 5-positions. The 4-chloro group, being electron-withdrawing, further deactivates the C3 position, thus favoring electrophilic substitution at C5. A common and effective method for this transformation is electrophilic iodination.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Exemplary Experimental Protocol: Regioselective Iodination

This protocol outlines the synthesis of the target compound from 2-amino-4-chloropyridine, a method cited for its regioselectivity.[8]

Materials:

  • 2-Amino-4-chloropyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-amino-4-chloropyridine in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide portion-wise at room temperature. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-48 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Orthogonal Reactivity and Strategic Functionalization

The true synthetic power of this compound lies in the differential reactivity of its halogen substituents. This allows for a programmed, sequential functionalization, dramatically expanding the accessible chemical space from a single intermediate. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, providing a reliable chemoselective handle.[9]

Reactivity Map

Caption: Orthogonal reactivity map of this compound.

Step 1: Functionalization via Cross-Coupling (C5-Iodo)

The Suzuki-Miyaura coupling is a powerful and widely used reaction to form C-C bonds.[10][11] The high reactivity of the C-I bond allows for selective coupling at the 5-position while preserving the less reactive C-Cl bond for subsequent modification.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent (e.g., Dioxane/Water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[9]

  • Reaction: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the resulting 5-aryl-4-chloropyridin-2-amine intermediate by column chromatography.

Step 2: Functionalization via SₙAr (C4-Chloro)

With the 5-position functionalized, the remaining chloro group at the 4-position can be displaced by various nucleophiles. The electron-deficient nature of the pyridine ring facilitates this SₙAr reaction, which is often enhanced by heating.[12][13]

Exemplary Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: Dissolve the 5-aryl-4-chloropyridin-2-amine intermediate in a high-boiling polar aprotic solvent (e.g., DMA, NMP, or DMSO).

  • Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.5-2.0 eq) and, if necessary, a non-nucleophilic base (e.g., DIPEA).

  • Reaction: Heat the reaction mixture (e.g., 120-150 °C), potentially using microwave irradiation to accelerate the reaction, until completion.

  • Work-up and Purification: Cool the mixture and perform an aqueous work-up. The final product can be purified by chromatography or recrystallization.

Step 3: Derivatization of the Amino Group

The 2-amino group can be used to form fused heterocyclic systems, such as the medicinally important imidazo[1,2-a]pyridines.[14][15][16] This is typically achieved by condensation with an α-haloketone.

Applications in Drug Discovery: Building Blocks for Bioactive Molecules

The 2-aminopyridine moiety is a privileged scaffold found in numerous biologically active compounds, including inhibitors of kinases, nitric oxide synthase, and other enzymes.[1][17][18] The systematic, multi-vector diversification of the this compound core allows for the rapid exploration of structure-activity relationships (SAR).

Derivatives of this scaffold can be used to generate libraries targeting a wide range of diseases. For instance, the imidazo[1,2-a]pyridine core, readily accessible from 2-aminopyridines, is known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[19][20]

Hypothetical SAR Data Table

The table below illustrates how systematic modification of the core scaffold can be used to explore SAR. The data is hypothetical and serves to demonstrate the principles of medicinal chemistry exploration.

Compound IDR¹ (at C5 via Suzuki)R² (at C4 via SₙAr)Kinase X IC₅₀ (nM)
CORE-01 PhenylMorpholino850
CORE-02 4-FluorophenylMorpholino420
CORE-03 3-MethoxyphenylMorpholino910
CORE-04 4-FluorophenylN-Methylpiperazino150
CORE-05 4-Fluorophenyl(S)-3-Hydroxypyrrolidino75
CORE-06 Pyridin-3-yl(S)-3-Hydroxypyrrolidino55

Analysis of SAR:

  • C5 Position: Introducing a 4-fluoro substituent on the phenyl ring (CORE-02 vs. CORE-01) improves potency, suggesting a potential hydrogen bond or favorable electrostatic interaction in the active site.

  • C4 Position: Replacing the morpholino group with more complex amines that can act as hydrogen bond donors/acceptors (CORE-04, CORE-05) significantly enhances activity.

  • Synergy: Combining optimal substituents at both positions (CORE-06) leads to a highly potent compound, demonstrating the power of multi-vector optimization.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its well-defined and orthogonal reactivity allows medicinal chemists to systematically and efficiently navigate chemical space. By leveraging sequential cross-coupling, nucleophilic substitution, and condensation reactions, researchers can rapidly generate libraries of complex and diverse small molecules. The proven biological relevance of the 2-aminopyridine scaffold and its derivatives further underscores the potential of this building block to yield the next generation of therapeutic agents.

References

A Technical Guide to the Research Applications of 4-Chloro-5-iodopyridin-2-amine: A Versatile Halogenated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Core Compound Analysis: Properties and Strategic Value

4-Chloro-5-iodopyridin-2-amine is a di-halogenated pyridinamine that has emerged as a strategically important building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its value lies in the orthogonal reactivity of its three key functional sites: the C2-amine, the C4-chloro group, and the C5-iodo group. This unique arrangement allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures from a simple, commercially available starting material.

The iodine atom at the C5 position is the most reactive site for palladium-catalyzed cross-coupling reactions due to the weaker C-I bond compared to the C-Cl bond. This preferential reactivity allows for selective functionalization at this position while leaving the chlorine atom intact for subsequent transformations.

1.1 Physicochemical & Safety Data

Proper handling and understanding of a reagent's properties are foundational to successful and safe experimentation.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 670253-37-9[1]
Molecular Formula C₅H₄ClIN₂[2]
Molecular Weight 254.46 g/mol [2]
Appearance Solid / Crystalline Powder[3]
Melting Point 126-127 °C[4]

1.2 GHS Hazard Summary

This compound is hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Section 2: The Chemistry of a Privileged Scaffold: Key Transformations

The synthetic utility of this compound is dominated by its performance in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its strategic application, allowing for a stepwise elaboration of the pyridine core.

G cluster_0 This compound Core cluster_1 Key Reactive Sites mol Iodo C5-Iodo (Most Reactive) mol->Iodo Suzuki Sonogashira Stille Chloro C4-Chloro (Less Reactive) mol->Chloro Suzuki (harsher cond.) Nucleophilic Substitution Amine C2-Amine (Nucleophilic) mol->Amine Buchwald-Hartwig Acylation

Caption: Key reactive sites on this compound.

2.1 Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl boronic acids/esters.[5][6] The reaction typically proceeds selectively at the C5-iodo position under standard conditions, catalyzed by a Pd(0) species.[7] This transformation is fundamental for introducing diverse aromatic systems, which is a common strategy in medicinal chemistry to probe interactions with protein binding pockets.

2.2 Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the C5-iodo position and a terminal alkyne.[8][9] This reaction, co-catalyzed by palladium and copper(I), is invaluable for installing a linear alkyne linker, which can be used to extend a molecule, act as a rigid spacer, or serve as a precursor for further chemical modifications (e.g., click chemistry, reduction).[10][11] The mild reaction conditions are a significant advantage, preserving other functional groups within the molecule.[8][12]

2.3 Buchwald-Hartwig Amination: Constructing C-N Bonds

While the starting material already contains an amino group, the Buchwald-Hartwig amination allows for the arylation of this primary amine or, more commonly, the coupling of other amines to the aryl halide positions.[13][14] This reaction provides a direct route to complex diarylamines and N-heterocyclic derivatives, which are prevalent structures in pharmacologically active compounds.[15][16]

Section 3: Application Showcase: From Bench to Biological Target

The true potential of a building block is realized in its application. This compound has been instrumental in the development of several high-profile therapeutic candidates.

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and organ-protective effects.[17][18] By inhibiting sEH, the endogenous levels of beneficial EETs are increased, offering a promising therapeutic strategy for cardiovascular, inflammatory, and neurodegenerative diseases.[19]

The potent and selective sEH inhibitor GSK2256294 , which has entered clinical trials for conditions like chronic obstructive pulmonary disease (COPD), utilizes a scaffold derived from precursors like this compound.[17][18][20][21] The aminopyridine core serves as a stable anchor for the molecule, with substituents precisely positioned to interact with the active site of the sEH enzyme.

G AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) CYP450->EETs sEH->DHETs Inhibitor sEH Inhibitor (e.g., GSK2256294) Inhibitor->sEH Inhibition

Caption: Mechanism of Action for sEH Inhibitors.

Section 4: Core Experimental Methodologies

The following protocols are generalized procedures based on established literature. Researchers must optimize conditions for their specific substrates.

Protocol 4.1: Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the coupling of an arylboronic acid to the C5-iodo position.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Combine: 1. This compound (1 eq) 2. Arylboronic Acid (1.2 eq) 3. Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) 4. Base (e.g., Na₂CO₃, 2 eq) 5. Solvent (e.g., DME/H₂O) Heat Degas with N₂/Ar Heat to 80-100 °C Monitor by TLC/LC-MS Reagents->Heat Workup Cool to RT Aqueous Workup (e.g., EtOAc extraction) Dry (Na₂SO₄) & Concentrate Heat->Workup Purify Purify by Column Chromatography Workup->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like Na₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, typically a mixture like 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the C5-arylated product.

Protocol 4.2: Sonogashira Coupling at the C5-Position

This protocol details the coupling of a terminal alkyne to the C5-iodo position.[12]

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Combine: 1. This compound (1 eq) 2. Terminal Alkyne (1.2 eq) 3. Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) 4. Cu(I) co-catalyst (e.g., CuI, 10 mol%) 5. Amine Base/Solvent (e.g., Et₃N/THF) Stir Degas with N₂/Ar Stir at Room Temperature Monitor by TLC/LC-MS Reagents->Stir Workup Filter amine salts Concentrate solvent Stir->Workup Purify Purify by Column Chromatography Workup->Purify

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent system such as a mixture of THF and triethylamine.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the copper(I) iodide (CuI, 0.1 eq) co-catalyst.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.2 eq) dropwise.

  • Stir the reaction at room temperature until completion. The reaction is often rapid (1-4 hours).

  • Once complete, filter the mixture to remove triethylammonium salts and concentrate the filtrate.

  • Purify the resulting residue by silica gel chromatography to obtain the C5-alkynylated product.

Section 5: Conclusion and Future Perspectives

This compound is more than a simple reagent; it is a versatile platform for chemical innovation. Its well-defined, differential reactivity allows for controlled, stepwise synthesis of highly functionalized pyridine derivatives. While its role in developing sEH and kinase inhibitors is well-documented, future applications are poised to expand into new domains. The rise of targeted protein degradation, where complex molecules are assembled to bring a target protein to the cellular degradation machinery, represents a significant opportunity. The aminopyridine scaffold is ideal for constructing these PROTACs and molecular glues.[22] Furthermore, its use in developing novel organic electronics and agrochemicals remains a promising, albeit less explored, frontier.[23][24] The continued exploration of this building block's reactivity will undoubtedly fuel discoveries across the chemical sciences.

Section 6: References

  • ResearchGate. (2015). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Available at: --INVALID-LINK--

  • Vulcanchem. 4-Amino-2-chloro-5-iodopyrimidine - 597551-56-9. Available at: --INVALID-LINK--

  • PMC - PubMed Central. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Available at: --INVALID-LINK--

  • ResearchGate. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. Available at: --INVALID-LINK--

  • PubChem. This compound | C5H4ClIN2 | CID 21949121. Available at: --INVALID-LINK--

  • Boronpharm. (2024). The Pivotal Role of 4-Chloro-5-iodopyrimidine in Modern Drug Discovery. Available at: --INVALID-LINK--

  • Sigma-Aldrich. 4-Amino-2-chloro-5-iodopyridine 97 800402-12-4. Available at: --INVALID-LINK--

  • gsrs. This compound. Available at: --INVALID-LINK--

  • MedChemExpress. GSK2256294A (GSK 2256294) | sEH Inhibitor. Available at: --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. Available at: --INVALID-LINK--

  • SPAN. GSK2256294. Available at: --INVALID-LINK--

  • Chem-Impex. 2-Amino-5-chloro-3-iodopyridine. Available at: --INVALID-LINK--

  • Parchem. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. Available at: --INVALID-LINK--

  • Sigma-Aldrich. This compound AldrichCPR. Available at: --INVALID-LINK--

  • PubMed Central. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Available at: --INVALID-LINK--

  • LookChem. 2-PYRIDINAMINE, 4-CHLORO-5-IODO. Available at: --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: --INVALID-LINK--

  • Google Patents. Preparation method of 2-chloro-4-iodo-5-methylpyridine. Available at: --INVALID-LINK--

  • NIH. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: --INVALID-LINK--

  • Wikipedia. Sonogashira coupling. Available at: --INVALID-LINK--

  • Alfa Chemistry. CAS 800402-12-4 4-Amino-2-chloro-5-iodopyridine. Available at: --INVALID-LINK--

  • Flow Chemistry. Sonogashira Coupling. Available at: --INVALID-LINK--

  • ChemicalBook. (2024). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications. Available at: --INVALID-LINK--

  • ChemicalBook. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. Available at: --INVALID-LINK--

  • ChemicalBook. (2023). 4-Amino-2-chloropyridine: properties, applications and safety. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2010). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Available at: --INVALID-LINK--

  • ChemScene. 800402-12-4 | 2-Chloro-5-iodo-4-pyridinamine. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: --INVALID-LINK--

  • Pro Progressio Alapítvány. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Available at: --INVALID-LINK--

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: --INVALID-LINK--

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: --INVALID-LINK--

  • PMC. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Available at: --INVALID-LINK--

  • PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Available at: --INVALID-LINK--

References

An In-Depth Technical Guide to 4-Chloro-5-iodopyridin-2-amine (CAS: 670253-37-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

4-Chloro-5-iodopyridin-2-amine is a strategically substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex molecular architectures, particularly within the realm of drug discovery. Its unique arrangement of an amino group and two distinct halogen atoms—a chloro and an iodo group—on the pyridine core provides a rich platform for sequential and site-selective functionalization. This guide offers a comprehensive technical overview of its chemical properties, a plausible and detailed synthesis strategy, its reactivity profile with a focus on cross-coupling reactions, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, characterized by the molecular formula C₅H₄ClIN₂ and a molecular weight of 254.46 g/mol .[1] The strategic placement of its functional groups dictates its chemical behavior and synthetic utility.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 670253-37-9[2]
Molecular Formula C₅H₄ClIN₂[2][3]
Molecular Weight 254.46 g/mol [2][3]
IUPAC Name This compound[2]
SMILES C1=C(C(=CN=C1N)I)Cl[2]
InChI Key MBEBQNFNTISDFJ-UHFFFAOYSA-N[2][3]
Form Solid
Boiling Point 326.78 °C (at 760 mmHg, predicted)
Density 2.139 g/cm³ (predicted)

Note: Some physical properties are computationally predicted and should be confirmed experimentally.

The presence of the 2-amino group, a strong electron-donating group, activates the pyridine ring towards electrophilic substitution. The two halogen atoms, iodine and chlorine, at positions 5 and 4 respectively, serve as key handles for a variety of transition metal-catalyzed cross-coupling reactions.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_purification Purification A 2-Aminopyridine B 2-Amino-4-chloropyridine A->B  Chlorination  (e.g., NaClO/HCl) C This compound B->C  Regioselective Iodination  (N-Iodosuccinimide, DMF) D Crude Product C->D Work-up E Pure Product D->E Column Chromatography or Recrystallization Reactivity_Scheme A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) A->C D Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) A->D G Reaction at C2 (Amino) A->G Acylation, Alkylation, etc. E Site-Selective Reaction at C5 (Iodo) B->E Milder Conditions C->E Milder Conditions D->E Milder Conditions F Reaction at C4 (Chloro) E->F Harsher Conditions (after C5 functionalization)

References

theoretical studies on 4-Chloro-5-iodopyridin-2-amine electronics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Structure of 4-Chloro-5-iodopyridin-2-amine

Foreword: The Rationale for a Computational Deep Dive

In modern drug discovery, understanding a molecule's electronic landscape is not merely an academic exercise; it is a predictive tool of immense power. Molecules like this compound, a halogenated heterocyclic amine, are of significant interest as scaffolds and intermediates in medicinal chemistry.[1][2] Their reactivity, metabolic stability, and, most importantly, their ability to interact with biological targets are dictated by the subtle distribution of electrons across their structure. This guide provides a robust theoretical framework for elucidating the core electronic properties of this compound. We will move beyond simple descriptions to explain the causality behind our computational choices, offering a field-proven protocol for researchers seeking to apply these methods.

Molecular Architecture and Its Electronic Implications

This compound is an aromatic pyridine ring substituted with three distinct functional groups: an electron-donating amine group (-NH2) and two electron-withdrawing halogens (-Cl and -I).[3][4] This substitution pattern creates a complex electronic environment. The nitrogen atom in the pyridine ring and the amine group introduce regions of high electron density, while the electronegative halogens create regions of electron deficiency.[5] Crucially, the iodine atom is a potent halogen bond donor, a highly directional, non-covalent interaction increasingly exploited in rational drug design to enhance ligand-protein binding affinity.[6][7]

A preliminary visualization of the molecule's structure is essential.

Caption: 2D structure of this compound.

PropertyValueSource
Molecular FormulaC₅H₄ClIN₂[3][4]
Molecular Weight254.46 g/mol [4]
InChIKeyMBEBQNFNTISDFJ-UHFFFAOYSA-N[3]

The Computational Strategy: Density Functional Theory (DFT)

To accurately model the electronics of this molecule, Density Functional Theory (DFT) is our method of choice. It provides an excellent balance of computational cost and accuracy for systems of this size, making it a workhorse in computational chemistry.[8] Specifically, we recommend the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has demonstrated reliability for organic molecules.[9] For the basis set, which mathematically describes the atomic orbitals, a Pople-style basis set like 6-311+G(d,p) is a robust starting point. The inclusion of diffuse functions (+) is critical for accurately describing the lone pairs on nitrogen, and polarization functions (d,p) are necessary for capturing the anisotropic electron distribution around the halogens.[10]

The overall computational workflow is a multi-step process designed for self-validation and comprehensive analysis.

G cluster_0 Setup cluster_1 Core Calculation cluster_2 Analysis cluster_3 Interpretation start Define Initial 3D Structure method Select DFT Functional (B3LYP) & Basis Set (6-311+G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy homo_lumo HOMO/LUMO Analysis freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) freq_calc->mep nbo Natural Bond Orbital (NBO) & Atomic Charges freq_calc->nbo reactivity Predict Reactivity & Interaction Sites homo_lumo->reactivity mep->reactivity halogen_bond Assess Halogen Bonding Potential mep->halogen_bond nbo->reactivity

Caption: A validated workflow for theoretical electronic analysis.

Key Electronic Descriptors and Their Significance

Once the molecular geometry is optimized, we can extract key electronic descriptors. These are not just numbers; they are quantitative insights into the molecule's behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8][11] The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more readily polarizable and reactive.[11]

For this compound, we expect the HOMO to be localized primarily on the electron-rich pyridine ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, will likely be distributed across the aromatic system with significant contributions from the halogen-substituted carbons, marking them as potential sites for nucleophilic attack.

Calculated ParameterExpected Value (a.u.)Significance
HOMO Energy~ -0.23Electron-donating ability (nucleophilicity)
LUMO Energy~ -0.05Electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE)~ 0.18Kinetic stability and chemical reactivity

Note: These are representative values. Actual results will depend on the specific computational level of theory.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions.[8]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime for interacting with electrophiles or forming hydrogen bonds. These are expected around the pyridine nitrogen and the amine group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas. A key feature on halogenated compounds is the "sigma-hole," a region of positive potential on the outermost portion of the halogen (in this case, iodine) along the C-I bond axis.[7] This positive region is the driving force for halogen bonding.[6]

  • Green Regions: Represent neutral potential.

The MEP map is arguably the most powerful tool for predicting how this molecule will "see" and interact with a protein binding pocket or another reactant.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution by calculating the partial atomic charges on each atom. This allows us to quantify the electron-withdrawing and donating effects. We would expect a significant negative charge on the nitrogen atoms and positive charges on the hydrogen atoms of the amine group. The carbon attached to the iodine will be electron-deficient, further supporting the potential for nucleophilic interaction at that site.

Protocol: Step-by-Step DFT Calculation

This protocol outlines the essential steps for performing a DFT analysis using a computational chemistry package like Gaussian.

Objective: To obtain the optimized geometry and key electronic properties of this compound.

Methodology:

  • Structure Input:

    • Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial, quick molecular mechanics cleanup (e.g., using the UFF force field) to get a reasonable starting geometry.

  • Input File Generation:

    • Create an input file (.gjf or .com for Gaussian).

    • Route Section (# line): Specify the calculation type.

      • #p B3LYP/6-311+G(d,p) Opt Freq=NoRaman

      • p: Prints extra output.

      • B3LYP/6-311+G(d,p): Specifies the DFT method and basis set.[8][10]

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • Charge and Multiplicity: For the neutral molecule, this will be 0 1 (charge 0, spin multiplicity 1).

    • Coordinate Section: Paste the Cartesian coordinates from the molecular editor.

  • Execution and Validation:

    • Run the calculation using the Gaussian software package.

    • Upon completion, open the output log file (.log).

    • Verify Optimization: Search for "Optimization completed."

    • Verify Minimum: Check the frequency calculation results. All frequencies should be positive real numbers. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the geometry must be re-evaluated.

  • Data Extraction and Analysis:

    • Energies: The final electronic energy (E) will be reported.

    • HOMO/LUMO: Search for "Alpha occ. eigenvalues" (HOMO) and "Alpha virt. eigenvalues" (LUMO). The values are typically given in atomic units (Hartrees).

    • MEP & NBO: To generate these, a second, single-point energy calculation is typically run on the optimized geometry, with Pop=NBO and IOp(6/33=2) added to the route section for NBO analysis and MEP generation, respectively. The results are visualized using software like GaussView.

Conclusion: From Theory to Application

This theoretical guide establishes a comprehensive and validated framework for analyzing the electronic properties of this compound. By employing DFT calculations, we can move from a flat 2D structure to a dynamic 3D electronic map. The insights gained from analyzing the HOMO-LUMO gap, MEP surface, and atomic charges are directly applicable to drug development. They allow researchers to predict sites of reactivity, understand potential metabolic liabilities, and, most critically, design molecules with enhanced affinity for their biological targets through rational exploitation of interactions like hydrogen and halogen bonding. The provided protocol serves as a practical starting point for any scientist aiming to leverage computational chemistry for a deeper understanding of this valuable pharmaceutical building block.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Chloro-5-iodopyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-5-iodopyridin-2-amine is a dihalogenated pyridine derivative that serves as a highly valuable and strategic building block in medicinal chemistry and materials science.[1][2][3] Its utility stems from the differential reactivity of its two carbon-halogen bonds (C-I and C-Cl) in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond. This reactivity difference allows for selective functionalization at the C-5 position, leaving the C-4 chloro-substituent intact for subsequent transformations. This stepwise approach enables the controlled and efficient synthesis of complex, multi-substituted pyridine scaffolds, which are privileged structures in numerous biologically active compounds.[4][5]

This guide provides an in-depth analysis of the application of this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed to be self-validating, and the accompanying notes explain the causality behind experimental choices, reflecting field-proven insights for researchers in drug development and organic synthesis.

The Principle of Selective Reactivity

The success of sequential cross-coupling on dihalogenated heterocycles hinges on the relative bond dissociation energies and reactivity of the C-X bonds. For palladium-catalyzed reactions, the reactivity trend is generally C–I > C–Br > C–OTf >> C–Cl.[6][7] In this compound, the C-I bond is the primary site for oxidative addition, allowing for high regioselectivity under standard cross-coupling conditions. This inherent substrate bias is the foundation of its synthetic utility, enabling a modular approach to molecular design.

G cluster_0 Selective Functionalization Workflow Start This compound Step1 Step 1: C5-I Coupling (Suzuki, Sonogashira, etc.) Start->Step1 Pd(0) Catalyst High Reactivity Intermediate 4-Chloro-5-(R)-pyridin-2-amine Step1->Intermediate Step2 Step 2: C4-Cl Coupling (Buchwald-Hartwig, Suzuki, etc.) Intermediate->Step2 Harsher Conditions or Specific Ligands Product 2-Amino-4-(R')-5-(R)-pyridine Step2->Product G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ pd2_oxid L₂Pdᴵᴵ(Ar)(I) pd0->pd2_oxid Oxidative Addition (Ar-I) pd2_trans L₂Pdᴵᴵ(Ar)(R) pd2_oxid->pd2_trans Transmetalation (R-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ pd2_oxid L₂Pdᴵᴵ(Ar)(I) pd0->pd2_oxid Oxidative Addition (Ar-I) pd2_trans L₂Pdᴵᴵ(Ar)(C≡CR) pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (forms Ar-C≡CR) cu1 CuI cu_acetylide Cu-C≡CR cu1->cu_acetylide + Alkyne + Base cu_acetylide->pd2_oxid alkyne H-C≡CR G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd⁰ pd2_oxid L-Pdᴵᴵ(Ar-Cl)(HNR¹R²) pd0->pd2_oxid Oxidative Addition (Ar-Cl) + Amine Coordination pd2_amido L-Pdᴵᴵ(Ar)(NR¹R²) pd2_oxid->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product

References

Application Note: 4-Chloro-5-iodopyridin-2-amine as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Chloro-5-iodopyridin-2-amine, a pivotal building block in modern medicinal chemistry. We delve into its strategic application in synthesizing complex pharmaceutical intermediates, focusing on the orthogonal reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This document furnishes detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and explains the scientific rationale behind experimental choices. A case study on the synthesis of a key precursor for the targeted cancer therapeutic, Vemurafenib, illustrates the practical application of these methodologies.

Introduction: The Strategic Value of this compound

This compound is a di-halogenated aminopyridine that has emerged as a high-value precursor in pharmaceutical synthesis. Its utility is anchored in two key structural features:

  • An Electron-Rich Aminopyridine Core: The 2-amino group activates the pyridine ring, influencing the electronic properties and reactivity of the halogenated positions.

  • Two Orthogonal Halogen Handles: The molecule possesses a highly reactive C(sp²)-I bond at the 5-position and a more robust C(sp²)-Cl bond at the 4-position.

This differential reactivity is the cornerstone of its strategic advantage.[1][2] The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst, the rate-limiting step in many cross-coupling reactions.[1][2] This allows for selective functionalization at the 5-position under mild conditions, while leaving the C-Cl bond intact for subsequent, more forcing transformations. This sequential, site-selective approach enables the efficient and controlled construction of complex, polysubstituted pyridine scaffolds common in modern therapeutics, particularly kinase inhibitors.[3][4]

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.

Key Properties
PropertyValueReference
Molecular Formula C₅H₄ClIN₂[5][6][7]
Molecular Weight 254.46 g/mol [5][6][7]
Appearance Solid (white to cream crystalline powder)[5]
Melting Point 121.5-130.5 °C[8]
CAS Number 670253-37-9[6]
Safety & Handling

This compound is classified as harmful and requires careful handling in a well-ventilated fume hood.[6][9]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[5][6][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[10]

  • Disposal: Dispose of as hazardous waste in compliance with local and national regulations.[9]

The Principle of Orthogonal Reactivity

The primary synthetic strategy employing this precursor is the sequential, catalyst-controlled functionalization of the C-I and C-Cl bonds. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl, governed by the bond dissociation energies.[1] This allows for a predictable and stepwise approach to building molecular complexity.

G cluster_0 Sequential Cross-Coupling Strategy Start This compound Mid 4-Chloro-5-(R1)-pyridin-2-amine (Intermediate) Start->Mid Step 1: Selective C-I Coupling (e.g., Suzuki, Sonogashira) Mild Conditions (Pd(0), Base) End 4-(R2)-5-(R1)-pyridin-2-amine (Final Product) Mid->End Step 2: C-Cl Coupling (e.g., Buchwald-Hartwig) Forcing Conditions (Pd(0), Ligand, Base, Heat)

Caption: Workflow for sequential functionalization.

Application Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties at the 5-position of the pyridine ring.[11][12]

Mechanistic Rationale

The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Transmetalation with an organoboron species, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][13][14][15] The lower bond energy of the C-I bond ensures it undergoes oxidative addition preferentially over the C-Cl bond.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Reagents & Materials:

Reagent/MaterialM.W.AmountMolesEquiv.
This compound254.461.00 g3.93 mmol1.0
Arylboronic Acid-4.72 mmol1.2
Pd(dppf)Cl₂·CH₂Cl₂816.64160 mg0.197 mmol0.05
K₂CO₃ (Potassium Carbonate)138.211.63 g11.79 mmol3.0
1,4-Dioxane-20 mL--
Water-5 mL--

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g), the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (20 mL) and water (5 mL) via syringe. Degas the resulting suspension by bubbling argon through it for another 10 minutes.

  • Catalyst Introduction: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂, to the flask under a counterflow of argon.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-16 hours.

  • In-Process QC: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude residue by flash column chromatography on silica gel to afford the 4-chloro-5-arylpyridin-2-amine product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol 2: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for installing an alkyne functionality, which serves as a versatile handle for further synthetic transformations.[16][17][18][19] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[16][19]

Mechanistic Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[17][18] The palladium cycle mirrors the Suzuki reaction. Concurrently, in the copper cycle, copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, leading to the final product after reductive elimination.[16]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Product Ar-Pd(II)L2-C≡CR PdII_Aryl->PdII_Product Transmetalation PdII_Product->Pd0 Reductive Elimination Product Product PdII_Product->Product Product: Ar-C≡CR Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->PdII_Aryl Transmetalation Partner

Caption: Simplified Sonogashira catalytic cycles.

Detailed Experimental Protocol

This protocol details a copper-free Sonogashira reaction, which can simplify purification by avoiding alkyne homocoupling (Glaser coupling), a common side reaction.[18]

Reagents & Materials:

Reagent/MaterialM.W.AmountMolesEquiv.
This compound254.461.00 g3.93 mmol1.0
Terminal Alkyne-4.72 mmol1.2
Pd(PPh₃)₂Cl₂701.90138 mg0.197 mmol0.05
Triethylamine (TEA)101.191.64 mL11.79 mmol3.0
Tetrahydrofuran (THF), anhydrous-25 mL--

Procedure:

  • Setup: To a flame-dried Schlenk flask under argon, add this compound (1.00 g) and Pd(PPh₃)₂Cl₂ (138 mg).

  • Solvent & Reagents: Add anhydrous THF (25 mL), triethylamine (1.64 mL), and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature for 8-24 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required.

  • In-Process QC: Monitor the reaction by TLC, staining with potassium permanganate to visualize the alkyne.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane (DCM) and filter through a short plug of silica gel to remove baseline impurities and catalyst residues.

  • Characterization: Concentrate the filtrate and purify by flash column chromatography to yield the 4-chloro-5-alkynylpyridin-2-amine. Confirm the structure via NMR and MS analysis.

Case Study: Synthesis of a Vemurafenib Precursor

Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, used in the treatment of metastatic melanoma.[20] A key step in its synthesis involves coupling a protected 7-azaindole core with a substituted phenyl moiety. While many reported syntheses build the azaindole from scratch, a convergent approach can utilize a pre-functionalized pyridine. The principles demonstrated here are directly applicable to synthesizing analogues and intermediates for such complex targets.[21][22][23][24]

Let's consider the synthesis of a key intermediate, 5-(4-chlorophenyl)-4-chloropyridin-2-amine , which mimics a core fragment of Vemurafenib's structure.

G cluster_0 Synthesis of Vemurafenib Intermediate Analogue Start This compound Product 5-(4-chlorophenyl)-4-chloropyridin-2-amine (Intermediate) Start->Product Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 85 °C Reagent 4-Chlorophenylboronic acid Reagent->Product

Caption: Synthetic route to a key intermediate.

This transformation would be accomplished using the Suzuki-Miyaura protocol detailed in Section 4. The selective reaction at the C-I position is critical for achieving the desired product in high yield, leaving the C4-Cl position available for potential downstream modifications, such as a Buchwald-Hartwig amination to introduce further diversity.[25][26][27][28]

Conclusion

This compound stands out as a strategically designed precursor for the synthesis of complex, polysubstituted pyridines. Its value lies in the predictable, orthogonal reactivity of its two distinct halogen atoms. By mastering selective palladium-catalyzed cross-coupling reactions at the C5-I position followed by functionalization at the C4-Cl position, drug development professionals can rapidly and efficiently access novel chemical matter. The protocols and principles outlined in this guide provide a robust framework for leveraging this versatile building block in the discovery and development of next-generation pharmaceuticals.

References

The Synthetic Chemist's Guide to 4-Chloro-5-iodopyridin-2-amine: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Dihalogenated Pyridine

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. 4-Chloro-5-iodopyridin-2-amine emerges as a highly valuable and versatile building block, offering chemists two distinct and orthogonally reactive handles for molecular elaboration. Its structure, featuring an electron-donating amino group and two different halogen atoms—a reactive iodine and a more robust chlorine—on a pyridine core, allows for a sequence of selective, high-yield transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase its application in the synthesis of complex, biologically relevant molecules.

The inherent reactivity difference between the C–I and C–Cl bonds is the cornerstone of this reagent's synthetic utility. The carbon-iodine bond, being weaker and more susceptible to oxidative addition by a palladium(0) catalyst, allows for selective functionalization at the C5 position.[1] The C4-chloro substituent, being less reactive, typically remains intact under these conditions, providing a latent site for subsequent transformations, such as nucleophilic aromatic substitution or a second, more forcing cross-coupling reaction. This predictable regioselectivity is crucial for the efficient and controlled construction of complex molecular architectures.[2]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound lies in its role as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for their broad substrate scope and functional group tolerance.

Diagram: General Workflow for Selective Functionalization

G A This compound B Pd(0)-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) A->B Regioselective at C5-I (More reactive bond) C C5-Functionalized Intermediate (2-Amino-4-chloro-5-substituted-pyridine) B->C D Further Transformation (e.g., SNAr, Buchwald-Hartwig, or second cross-coupling at C4) C->D Functionalization at C4-Cl (Less reactive bond) E Disubstituted Pyridine Product D->E

Caption: Sequential functionalization strategy for this compound.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the construction of biaryl and heteroaryl-aryl structures.[3] For this compound, this reaction proceeds with high regioselectivity at the C5 position, enabling the introduction of a diverse range of aryl and heteroaryl substituents.

Mechanistic Insight: The Basis of Regioselectivity

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex.[4] The bond dissociation energy of a C(sp²)-I bond (approx. 65 kcal/mol) is significantly lower than that of a C(sp²)-Cl bond (approx. 96 kcal/mol). This thermodynamic difference ensures that the palladium catalyst preferentially inserts into the C-I bond of this compound, leaving the C-Cl bond untouched under standard conditions.

Detailed Protocol: Synthesis of 2-Amino-4-chloro-5-(4-methoxyphenyl)pyridine

This protocol is adapted from established procedures for the Suzuki coupling of dihalogenated heterocycles.[5][6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (254.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and sodium carbonate (212.0 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd(dppf)Cl₂ (22.0 mg, 0.03 mmol) to the flask.

  • Via syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1 Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1006~85
1 3-Pyridylboronic acidPdCl₂(dppf) (3)Na₂CO₃Dioxane/H₂O905~88
1 4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane/H₂O954~92
(Yields are representative estimates based on similar reactions in the literature)

Application Note 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[7] This reaction is instrumental in synthesizing precursors for pharmaceuticals and materials science. With this compound, the Sonogashira coupling offers a regioselective pathway to 5-alkynyl-2-aminopyridine derivatives.

Mechanistic Insight: Dual Catalytic Cycles

The standard Sonogashira reaction employs two catalytic cycles: a palladium cycle and a copper cycle.[8] Similar to the Suzuki coupling, the palladium cycle begins with the preferential oxidative addition to the C-I bond. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The high reactivity of the C-I bond ensures that the alkynyl group is installed exclusively at the C5 position.

Detailed Protocol: Synthesis of 2-Amino-4-chloro-5-(phenylethynyl)pyridine

This protocol is based on general procedures for the Sonogashira coupling of iodo-substituted heterocycles.[9][10]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (254.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (5 mL). The triethylamine acts as both a base and a solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (121 µL, 1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 5-alkynylpyridine product.

Diagram: Sonogashira Coupling Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkynyl Ar-Pd(II)-C≡CR L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product_out Ar-C≡CR Pd_alkynyl->Product_out CuI Cu-I Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex To Transmetalation Cu_acetylide->CuI Regeneration Alkyne_in H-C≡CR Alkyne_in->CuI Base_in Base (Et₃N) Base_in->CuI

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

While the primary amino group at C2 is a key feature of the starting material, the Buchwald-Hartwig amination can be employed to introduce a second, different nitrogen nucleophile at the C4 position after the C5 position has been functionalized.[11] This reaction typically requires more forcing conditions than the C5-I couplings, reflecting the lower reactivity of the C-Cl bond.

Causality: Ligand Choice and Reaction Conditions

The successful amination of less reactive aryl chlorides relies heavily on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[12] These ligands promote the challenging oxidative addition of the C-Cl bond to the palladium center and facilitate the subsequent reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and generate the active palladium-amido intermediate.

Detailed Protocol: Two-Step Synthesis of a 4,5-Disubstituted 2-Aminopyridine

This protocol describes the amination of a C5-functionalized intermediate.

Step 1: Perform a Suzuki or Sonogashira coupling at C5 as described in the previous sections to synthesize the 2-amino-4-chloro-5-substituted-pyridine intermediate.

Step 2: Buchwald-Hartwig Amination at C4

Materials:

  • 2-Amino-4-chloro-5-substituted-pyridine (1.0 mmol, 1.0 equiv)

  • Secondary amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol% Pd)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk tube, add NaOtBu (135 mg, 1.4 mmol).

  • In a separate vial, add the 2-amino-4-chloro-5-substituted-pyridine intermediate (1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (38.1 mg, 0.08 mmol).

  • Evacuate and backfill the Schlenk tube and the vial with inert gas.

  • Add anhydrous toluene (5 mL) to the vial to dissolve the catalyst and substrate, then transfer this solution via cannula to the Schlenk tube containing the base.

  • Add the secondary amine (e.g., morpholine, 105 µL, 1.2 mmol) to the reaction mixture.

  • Rinse the vial with additional toluene (5 mL) and add it to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Case Study: Synthesis of PI3K/mTOR Inhibitors

This compound is a key building block in the synthesis of potent dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, a critical class of anti-cancer agents.[13] For instance, derivatives of this scaffold are used to construct the core of molecules like GSK2126458 and other pyridopyrimidine-based inhibitors.[6][7] The synthetic strategy often involves an initial regioselective Suzuki coupling at the C5-iodo position, followed by subsequent reactions at the C4-chloro and C2-amino positions to build the final complex structure.

Conclusion

This compound stands out as a strategically designed building block that enables a predictable and regioselective approach to the synthesis of complex substituted pyridines. The differential reactivity of its C-I and C-Cl bonds under palladium catalysis provides a robust platform for sequential functionalization. By understanding the mechanistic principles behind this selectivity and employing optimized protocols for key transformations like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently access novel chemical space and construct valuable molecules for drug discovery and materials science. This guide serves as a foundational resource for harnessing the full synthetic potential of this versatile intermediate.

References

Application Notes & Protocols: The Strategic Use of 4-Chloro-5-iodopyridin-2-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the 2-Aminopyridine Scaffold

Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. Their function as key regulators of cellular signaling pathways means that their dysregulation is often a direct driver of cancer cell proliferation and survival. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.

Within the vast chemical space of kinase inhibitors, the 2-aminopyridine moiety is a privileged scaffold.[1] Its enduring prevalence is due to its remarkable ability to act as a "hinge-binder." The nitrogen atom of the pyridine ring and the exocyclic amino group form a bidentate hydrogen-bonding pattern with the backbone of the kinase hinge region, a structurally conserved segment of the ATP-binding pocket.[2][3] This interaction effectively anchors the inhibitor, providing a stable foundation for building out potency and selectivity through substitutions on the pyridine core.

This guide focuses on 4-chloro-5-iodopyridin-2-amine , a highly versatile and strategically designed building block for the synthesis of next-generation kinase inhibitors. The intrinsic, differential reactivity of its three functional handles—the 2-amino group, the 4-chloro substituent, and the 5-iodo substituent—enables a modular and regioselective approach to molecular construction. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties.

Physicochemical Properties & Safety Profile

Before commencing any synthetic protocol, it is crucial to be familiar with the physical properties and safety requirements of the starting material.

PropertyValue
Chemical Formula C₅H₄ClIN₂
Molecular Weight 254.46 g/mol [4][5]
Appearance Solid[4]
Melting Point 125-129 °C[6]
CAS Number 670253-37-9[5]
InChIKey MBEBQNFNTISDFJ-UHFFFAOYSA-N[4]

Safety & Handling: this compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[5][7] Causes skin irritation and serious eye damage.[5][7] May cause respiratory irritation.[5][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

The Strategic Advantage: Orthogonal Reactivity

The primary synthetic value of this compound lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond. This reactivity delta allows for highly regioselective functionalization at the C-5 position while leaving the C-4 chloro group intact for subsequent modifications.

This sequential functionalization strategy is a powerful tool for building molecular complexity in a controlled manner, as illustrated below.

G start_node This compound reaction1_node Step 1: Selective C-5 Functionalization (e.g., Sonogashira, Suzuki) start_node->reaction1_node intermediate_node Intermediate: 5-Substituted-4-chloropyridin-2-amine reaction2_node Step 2: C-4 Functionalization (e.g., SNAr, Buchwald-Hartwig) intermediate_node->reaction2_node final_node Final Product: Di-substituted Kinase Inhibitor Scaffold reaction1_node->intermediate_node reaction2_node->final_node G start_node This compound reaction1_node Suzuki Coupling + Arylboronic Acid start_node->reaction1_node intermediate_node 5-Aryl-4-chloropyridin-2-amine reaction2_node Buchwald-Hartwig Amination + R₂-NH₂ intermediate_node->reaction2_node final_node Kinase Inhibitor (e.g., Alectinib-like scaffold) reaction1_node->intermediate_node reaction2_node->final_node

References

Application Notes and Protocols for the Derivatization of 4-Chloro-5-iodopyridin-2-amine in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1][2][3][4][5] Its ability to form key hydrogen bond interactions with protein targets, coupled with the versatility of the pyridine ring for synthetic modification, makes it an invaluable starting point for drug discovery programs. The subject of this guide, 4-chloro-5-iodopyridin-2-amine, is a particularly strategic building block for the synthesis of diverse compound libraries. The orthogonal reactivity of the C-I and C-Cl bonds allows for sequential and site-selective functionalization, providing a powerful platform for exploring structure-activity relationships (SAR). This document provides a detailed technical guide with field-proven protocols for the derivatization of this versatile scaffold.

Core Principles of Derivatization: Exploiting Orthogonal Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This allows for selective functionalization at the 5-position (iodine) while leaving the 4-position (chlorine) intact for subsequent modification. This section will detail the primary reaction classes for derivatizing this scaffold.

A general workflow for the sequential derivatization is outlined below:

G A This compound B Selective Reaction at C5 (e.g., Suzuki, Sonogashira) A->B Pd-catalyzed cross-coupling C 4-Chloro-5-substituted-pyridin-2-amine B->C D Reaction at C4 (e.g., SNAr, Buchwald-Hartwig) C->D E 2,4,5-Trisubstituted Pyridine Library D->E

Caption: Sequential derivatization workflow.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The initial functionalization of this compound is most effectively achieved at the C5-position via palladium-catalyzed cross-coupling reactions. The following protocols are optimized for selectivity and yield.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine scaffold and a wide range of boronic acids or esters.

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Coupling A This compound C {Pd(PPh3)4, Na2CO3 | Dioxane/H2O, 80-100 °C} A->C B R-B(OH)2 B->C D 4-Chloro-5-aryl/heteroaryl-pyridin-2-amine C->D

Caption: Suzuki-Miyaura coupling scheme.

Detailed Protocol: Synthesis of 4-Chloro-5-phenylpyridin-2-amine

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

ParameterValue
Catalyst Pd(PPh3)4
Base Na2CO3
Solvent 1,4-Dioxane/H2O (4:1)
Temperature 90 °C
Time 4-6 hours
Typical Yield 75-90%
Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the introduction of terminal alkynes, providing access to a diverse range of linear scaffolds.

Mechanism Insight: This reaction involves a palladium cycle similar to the Suzuki coupling, but also a copper co-catalyst cycle. The copper(I) acetylide is formed in situ and undergoes transmetalation to the palladium center.

G cluster_0 Sonogashira Coupling A This compound C {PdCl2(PPh3)2, CuI, Et3N | DMF, 60-80 °C} A->C B Terminal Alkyne B->C D 4-Chloro-5-alkynyl-pyridin-2-amine C->D

Caption: Sonogashira coupling scheme.

Detailed Protocol: Synthesis of 4-Chloro-5-(phenylethynyl)pyridin-2-amine

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Solvent and Reagents: Add DMF, followed by triethylamine (2.5 equiv.) and phenylacetylene (1.1 equiv.).

  • Degassing and Reaction: Degas the mixture with argon for 15 minutes, then heat to 70 °C for 2-4 hours.

  • Work-up and Purification: Follow the work-up and purification procedure as described for the Suzuki-Miyaura coupling.

ParameterValue
Catalyst PdCl2(PPh3)2
Co-catalyst CuI
Base Triethylamine
Solvent DMF
Temperature 70 °C
Time 2-4 hours
Typical Yield 80-95%

Functionalization at the C4-Position

Following the successful derivatization at the C5-position, the less reactive C4-chloro substituent can be targeted.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl derivatives by coupling the C4-chloro position with a primary or secondary amine.[6][7][8]

Mechanism Insight: This palladium-catalyzed reaction involves the oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[6]

G cluster_0 Buchwald-Hartwig Amination A 4-Chloro-5-substituted-pyridin-2-amine C {Pd2(dba)3, Xantphos, Cs2CO3 | Toluene, 100-110 °C} A->C B R1R2NH B->C D 4-(N-substituted)-5-substituted-pyridin-2-amine C->D

Caption: Buchwald-Hartwig amination scheme.

Detailed Protocol: Synthesis of 5-Phenyl-N4-phenylpyridin-2,4-diamine

  • Reaction Setup: In a glovebox, combine 4-chloro-5-phenylpyridin-2-amine (1.0 equiv.), aniline (1.2 equiv.), cesium carbonate (1.5 equiv.), Pd2(dba)3 (0.02 equiv.), and Xantphos (0.04 equiv.) in a Schlenk tube.

  • Solvent and Reaction: Add anhydrous toluene and degas with argon. Seal the tube and heat the mixture at 110 °C for 12-18 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over sodium sulfate.

  • Purification: Concentrate and purify by column chromatography.

ParameterValue
Catalyst Pd2(dba)3
Ligand Xantphos
Base Cs2CO3
Solvent Toluene
Temperature 110 °C
Time 12-18 hours
Typical Yield 60-80%
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

For activated substrates or with strong nucleophiles, a nucleophilic aromatic substitution (SNAr) can be an effective, metal-free method for functionalizing the C4-position. The electron-withdrawing nature of the pyridine nitrogen and substituents at C5 can facilitate this reaction.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 position, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) A 4-Chloro-5-substituted-pyridin-2-amine C {High Temperature | or Base Catalysis} A->C B Nucleophile (e.g., R-NH2) B->C D 4-Substituted-5-substituted-pyridin-2-amine C->D

Caption: SNAr reaction scheme.

Detailed Protocol: Synthesis of 4-(Morpholino)-5-phenylpyridin-2-amine

  • Reaction Setup: In a sealed tube, combine 4-chloro-5-phenylpyridin-2-amine (1.0 equiv.) and morpholine (3.0 equiv.).

  • Reaction: Heat the mixture to 120-140 °C for 24-48 hours. The excess amine acts as both nucleophile and base.

  • Work-up: Cool the reaction mixture and partition between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over sodium sulfate.

  • Purification: Concentrate and purify by column chromatography.

ParameterValue
Nucleophile Morpholine
Base Excess Morpholine
Solvent Neat or high-boiling solvent (e.g., NMP)
Temperature 120-140 °C
Time 24-48 hours
Typical Yield 50-70%

Conclusion: A Gateway to Novel Chemical Space

The strategic and sequential derivatization of this compound offers a robust and flexible platform for the synthesis of diverse compound libraries. The orthogonal reactivity of the halogen substituents, when leveraged with well-established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides medicinal chemists with a powerful tool to explore novel chemical space and accelerate the drug discovery process. The protocols detailed herein are intended to serve as a practical guide for researchers in this field.

References

Application Notes and Protocols for 4-Chloro-5-iodopyridin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-5-iodopyridin-2-amine in Modern Agrochemical Design

In the landscape of contemporary agrochemical research, the pursuit of novel, effective, and environmentally benign active ingredients is paramount. Substituted pyridines represent a cornerstone in the development of new herbicides, fungicides, and insecticides due to their versatile biological activities and tunable physicochemical properties. Among the myriad of pyridine-based building blocks, this compound emerges as a strategically significant intermediate for synthetic chemists. Its unique trifunctionalized scaffold, featuring an amino group and two distinct halogen atoms at specific positions, offers a powerful platform for molecular elaboration and the introduction of diverse pharmacophores.

This technical guide provides an in-depth exploration of the role of this compound in agrochemical synthesis. We will delve into its chemical reactivity, focusing on the strategic exploitation of its functional groups to construct complex molecular architectures. The protocols detailed herein are grounded in established synthetic methodologies and are designed to provide researchers with a practical framework for leveraging this versatile building block in their own discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
Molecular FormulaC₅H₄ClIN₂[1][2]
Molecular Weight254.46 g/mol [1][2][3]
AppearanceSolid[3]
Melting Point125-129 °C[4]
InChIKeyMBEBQNFNTISDFJ-UHFFFAOYSA-N[1][2][3]
CAS Number670253-37-9[1]

Synthetic Utility: A Gateway to Structural Diversity

The synthetic utility of this compound lies in the differential reactivity of its three key functional groups: the 2-amino group, the 4-chloro substituent, and the 5-iodo substituent. The iodine atom, being the most labile of the halogens, serves as a primary handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The chlorine atom offers a secondary site for nucleophilic aromatic substitution or subsequent cross-coupling under more forcing conditions. The amino group can be a directing group in certain reactions or can be further functionalized.

This tiered reactivity allows for a sequential and controlled elaboration of the pyridine core, enabling the synthesis of a wide array of derivatives.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Ligand, Base heck Heck Coupling (Alkenes) start->heck Pd Catalyst, Base product1 Aryl/Heteroaryl Substituted Pyridines suzuki->product1 product2 Alkynyl Substituted Pyridines sonogashira->product2 product3 Amino Substituted Pyridines buchwald->product3 product4 Alkenyl Substituted Pyridines heck->product4

Caption: Key cross-coupling reactions of this compound.

Application in the Synthesis of Agrochemical Scaffolds

While direct, publicly available synthetic routes from this compound to commercialized agrochemicals are often proprietary, its structural motifs are present in numerous patented and researched compounds. Pyridine-based fungicides and herbicides are a significant class of agrochemicals, and the methodologies described below are fundamental to their synthesis.[5][6] For instance, related aminopyridines are precursors to plant growth regulators like Forchlorfenuron.[7]

The following protocols provide detailed, step-by-step methodologies for key palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of advanced agrochemical intermediates from this compound. These protocols are based on established procedures for similar halo-aminopyridines.[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Chloro-5-arylpyridin-2-amines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone of modern medicinal and agrochemical chemistry for the formation of C-C bonds.

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the cross-coupling. Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) complex, though other Pd(II) precursors with appropriate ligands can also be used.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF): The solvent system must be capable of dissolving the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxidation by atmospheric oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for organic synthesis (flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the 1,4-dioxane/water solvent mixture via syringe.

  • Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.

  • To the degassed solution, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-5-arylpyridin-2-amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Combine Reactants: This compound, Arylboronic acid, Base B 2. Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C 3. Add and Degas Solvent B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir (80-100 °C) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Quench F->G H 8. Extraction G->H I 9. Drying and Concentration H->I J 10. Column Chromatography I->J Final Product Final Product J->Final Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Sonogashira Coupling for the Synthesis of 4-Chloro-5-alkynylpyridin-2-amines

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is particularly useful for introducing alkynyl moieties into the pyridine core, which can be further elaborated or may themselves confer biological activity.

Causality of Experimental Choices:

  • Dual Catalyst System (Palladium and Copper): This reaction typically employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (e.g., CuI) activates the alkyne, making it more reactive.

  • Base (e.g., Triethylamine, Diisopropylamine): An amine base is used to deprotonate the terminal alkyne, forming the reactive acetylide species. The amine also serves as a solvent and scavenges the hydrogen halide byproduct.

  • Solvent (e.g., THF, DMF): An anhydrous polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N) (as solvent and base)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for organic synthesis (flame-dried)

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in triethylamine.

  • Degas the mixture by bubbling with an inert gas for 20-30 minutes.

  • Under a positive pressure of the inert gas, add the bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide catalysts.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the triethylamine under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine to remove salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for the synthesis of novel agrochemicals. Its well-defined and predictable reactivity, particularly at the iodo position, allows for the systematic construction of diverse molecular libraries through robust cross-coupling methodologies. The protocols provided herein serve as a foundational guide for researchers to explore the synthetic potential of this intermediate. As the demand for more selective and sustainable crop protection solutions grows, the strategic application of such multifunctional building blocks will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 4-Chloro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and selectivity of Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 4-chloro-5-iodopyridin-2-amine. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to resolve issues effectively.

Core Principles: Understanding the Substrate's Challenges

The structure of this compound presents a unique combination of challenges that can lead to low yields and complex product mixtures. A successful reaction hinges on understanding and mitigating these inherent issues:

  • Regioselectivity: The molecule possesses two halogen atoms. The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition, the rate-determining step in many Suzuki cycles.[1] This inherent reactivity difference is the basis for achieving selective coupling at the 5-position (iodo). However, overly harsh conditions or highly active catalysts can lead to undesired coupling at the 4-position (chloro).[2]

  • Catalyst Inhibition: The substrate is a 2-aminopyridine derivative. The lone pair of electrons on the pyridine ring nitrogen and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can act as a competitive binding event, leading to catalyst inhibition or complete deactivation, which stalls the catalytic cycle.[3][4]

  • Competing Side Reactions: Beyond the desired cross-coupling, several side reactions can consume starting materials and reduce the overall yield. These include protodeboronation of the boronic acid, reductive dehalogenation of the pyridine substrate, and homocoupling of the boronic acid partner.[5][6][7]

The Suzuki-Miyaura Catalytic Cycle: A Refresher

A firm grasp of the catalytic cycle is essential for effective troubleshooting. Each step presents an opportunity for optimization or failure.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Inhibition Catalyst Inhibition (Coordination by Pyridine-N or Amino-N) Pd0->Inhibition PdII_Aryl L₂Pd(II)(Ar-X) (Aryl Halide Complex) OxAdd->PdII_Aryl Rate-Determining Step (I >> Cl) Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L₂Pd(II)(Ar-Ar') (Di-organo Complex) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting potential catalyst inhibition.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction has failed or shows very low conversion of the starting material. What are the first things I should check?

A1: Low or no conversion often points to fundamental issues with reagents or the reaction environment. Before exploring more complex variables, validate the following:

  • Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly susceptible to oxidation by atmospheric oxygen.[5] Ensure your solvent is rigorously degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas from start to finish.[4]

  • Reagent Quality:

    • Palladium Catalyst: Palladium precursors, especially Pd(II) sources like Pd(OAc)₂, can degrade over time. Use a fresh, reputable source. The formation of palladium black (a black precipitate) early in the reaction is a sign of catalyst decomposition.[8]

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition and trimerization to boroxines upon storage. They can also undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5] Use fresh, high-purity boronic acid or consider using a more stable boronic ester derivative, such as a pinacol or MIDA ester.[3]

    • Solvent and Base: Use anhydrous and high-purity solvents. Water can promote protodeboronation and other side reactions.[9] Ensure your base is not hydrated and is of high quality.

Q2: I am observing significant formation of the dehalogenated byproduct, 4-chloro-2-aminopyridine. How can I minimize this?

A2: The formation of 4-chloro-2-aminopyridine is a result of reductive dehalogenation (specifically, proto-deiodination). This occurs when the palladium-aryl intermediate reacts with a hydride source before it can undergo transmetalation.

  • Mechanism: After oxidative addition, the resulting Pd(II) complex can react with hydride sources in the mixture. Common sources include amine bases, impurities in the solvent (like alcohols), or water.[6] Subsequent reductive elimination releases the dehalogenated product.

  • Solutions:

    • Choice of Base: Avoid bases that can also act as hydride donors. Inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred over amine bases for this reason.[4]

    • Anhydrous Conditions: Meticulously exclude water from the reaction. Use anhydrous solvents and dry reagents.[9]

    • Optimize Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.[3]

Q3: My primary issue seems to be catalyst deactivation, likely from the aminopyridine substrate. What is the best catalyst and ligand combination to overcome this?

A3: This is the most critical challenge for this substrate. Standard catalysts like Pd(PPh₃)₄ are often ineffective because the relatively small triphenylphosphine ligands do not prevent the aminopyridine from coordinating to the palladium center.[4] The solution is to use a combination of a palladium precursor and a specialized ligand.

  • Ligand Choice is Key: The most effective ligands are typically bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands.[10]

    • Bulkiness: Steric hindrance from the ligand shields the palladium center, physically blocking the pyridine and amino nitrogens from coordinating and deactivating the catalyst.[11]

    • Electron-Donating Nature: These ligands increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step and stabilizes the active Pd(0) species.[2]

  • Recommended Systems:

    • Catalyst Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices. They are Pd(0) and Pd(II) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) catalyst.[6]

    • Effective Ligands: SPhos, XPhos, or RuPhos are excellent starting points for screening. They provide the necessary steric bulk and electronic properties.[4]

Parameter Recommendation for this compound Rationale
Pd Source Pd₂(dba)₃ (0.5-2 mol%) or Pd(OAc)₂ (1-4 mol%)Readily available and proven effective with specialized ligands.
Ligand SPhos or XPhos (1-2x molar equivalent to Pd)Bulky, electron-rich ligands that prevent catalyst inhibition by the aminopyridine and accelerate oxidative addition.[4][10]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Strong, non-nucleophilic inorganic bases that minimize dehalogenation side reactions.[4]
Solvent 1,4-Dioxane, Toluene, or DME (often with a small amount of water)Aprotic solvents that solubilize reagents well. A small amount of water can sometimes aid in the dissolution of the base and facilitate transmetalation, but start with anhydrous conditions if dehalogenation is an issue.[4]
Temperature 80-110 °CSufficient to promote the reaction without causing significant decomposition or side reactions at the chloro position.

Q4: How can I ensure selective reaction at the iodine position without affecting the chlorine?

A4: The natural reactivity order of halogens in oxidative addition (I > Br > Cl) is strongly in your favor.[1] For a selective mono-coupling at the C-I bond, the key is to use conditions that are energetic enough to activate the C-I bond but not the more robust C-Cl bond.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible while still achieving a good reaction rate (typically 80-100 °C). Excessive temperatures can overcome the activation barrier for C-Cl insertion.

  • Catalyst System: While highly active catalysts are needed to overcome inhibition, extremely reactive systems designed specifically for aryl chlorides may lead to a loss of selectivity. The recommended Buchwald-type ligands generally provide a good balance of activity and selectivity for this transformation.[12]

  • Reaction Time: Avoid unnecessarily long reaction times. Once the mono-arylated product is formed, prolonged heating increases the chance of a second, slower coupling at the chloro position. Monitor the reaction by TLC or LC-MS.[3]

Troubleshooting Workflow

If you are facing low yields, use this decision tree to diagnose the problem systematically.

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

Optimized Experimental Protocol: A Starting Point

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.2 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[4]

  • Inerting the Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.[13] Look for the disappearance of the starting material. A typical reaction time is 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.[4]

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Chloro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-5-iodopyridin-2-amine. This critical building block is instrumental in the development of novel therapeutics and advanced materials. However, its synthesis, primarily through the electrophilic iodination of 2-amino-4-chloropyridine, can present challenges ranging from low conversion to complex purification.

This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common experimental failures. We will delve into the causality behind reaction outcomes, offering field-proven insights to ensure your synthesis is successful, repeatable, and robust.

Section 1: Synthesis Overview and Mechanism

The most prevalent and reliable method for preparing this compound is the direct electrophilic iodination of 2-amino-4-chloropyridine. The reaction leverages the electron-donating nature of the amino group, which activates the pyridine ring towards electrophilic attack, primarily at the C5 position.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification SM 2-Amino-4-chloropyridine Reaction Electrophilic Iodination in Solvent (e.g., Acetic Acid) SM->Reaction IodineSource Iodinating Agent (e.g., NIS, ICl) IodineSource->Reaction Quench Quench (e.g., Na2S2O3) Reaction->Quench 1. Crude Mixture Neutralize Neutralize (e.g., NaHCO3) Quench->Neutralize Extract Extraction (e.g., EtOAc) Neutralize->Extract Purify Purification (Column or Recrystallization) Extract->Purify Product This compound Purify->Product 2. Pure Product

Caption: General workflow for the synthesis of this compound.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis is a classic example of an electrophilic aromatic substitution (EAS) reaction. The 2-amino group is a powerful activating group, increasing the electron density of the pyridine ring and making it more susceptible to attack by an electrophile (an electron-deficient species). The incoming electrophile is a positive iodine species, "I+", which is generated from the iodinating reagent. The substitution occurs preferentially at the C5 position, which is ortho to the activating amino group and meta to the deactivating chloro group.

Mechanism reagents 2-Amino-4-chloropyridine + I+ intermediate Sigma Complex (Resonance Stabilized) reagents->intermediate Attack on Electrophile product This compound + H+ intermediate->product Deprotonation

Caption: Simplified mechanism of electrophilic iodination on the pyridine ring.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended synthetic route? The direct iodination of 2-amino-4-chloropyridine using N-Iodosuccinimide (NIS) in a suitable solvent like glacial acetic acid or a chlorinated solvent is the most widely reported and reliable method.[1][2] This approach offers a good balance of reactivity, selectivity, and operational simplicity.

Q2: Which iodinating agent is the best choice? The choice depends on factors like substrate reactivity, desired selectivity, and lab safety protocols. N-Iodosuccinimide (NIS) is often the preferred reagent due to its mild reaction conditions, high functional group tolerance, and reduced likelihood of over-iodination compared to harsher reagents.[2][3]

ReagentAdvantagesDisadvantages
N-Iodosuccinimide (NIS) Mild, selective, easy to handle solid.[2][4]Can be slower, may require an acid catalyst for less reactive substrates.[3]
Iodine Monochloride (ICl) Highly reactive, fast reaction times.[5]Less selective, can lead to di-iodination, corrosive and moisture-sensitive.[6]
Iodine (I₂) + Oxidant Inexpensive, readily available.Requires an oxidant (e.g., H₂O₂, AgNO₃) which can complicate the reaction and workup.[7][8]

Q3: What are the typical reaction conditions? Reactions using NIS are often performed in glacial acetic acid or dichloromethane (DCM) at temperatures ranging from room temperature to a moderate heat of 50-70°C.[1][6] Reaction times can vary from a few hours to overnight, and progress should always be monitored by Thin-Layer Chromatography (TLC).

Q4: How should the starting material and final product be handled and stored? Both 2-amino-4-chloropyridine and the final product, this compound, are solids that should be stored in well-sealed containers away from light and moisture.[4] N-Iodosuccinimide is light-sensitive and should be stored in a dark container.[2] The final product is classified as harmful if swallowed or in contact with skin and can cause serious eye damage, so appropriate personal protective equipment (PPE) is mandatory.[9]

Section 3: Troubleshooting Guide

This section addresses the most common failures encountered during the synthesis.

Problem Area 1: Low or No Conversion of Starting Material

Q: My TLC analysis shows a significant amount of unreacted 2-amino-4-chloropyridine, even after several hours. What are the likely causes?

  • A: Cause 1: Decomposed Iodinating Reagent. N-Iodosuccinimide (NIS) can degrade over time, especially if improperly stored. It should be a white to off-white or slightly yellow crystalline powder.[2] If it is dark brown, it has likely decomposed.

    • Solution: Use a fresh bottle of NIS or test the activity of your current stock on a more reactive substrate as a positive control.

  • A: Cause 2: Insufficient Electrophilicity. While 2-amino-4-chloropyridine is activated, the reaction may still be sluggish. Some iodination reactions with NIS benefit from a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, making the iodine atom more electrophilic.[3]

    • Solution: Add a catalytic amount (e.g., 0.1 equivalents) of TFA to your reaction mixture. Acetic acid, when used as a solvent, can also serve this activating role.[1]

  • A: Cause 3: Inadequate Temperature or Time. Electrophilic iodination is not always instantaneous.

    • Solution: If the reaction is proceeding cleanly but slowly at room temperature, consider gently heating the mixture to 40-50°C. Continue to monitor the reaction by TLC every 1-2 hours to determine the optimal reaction time.

Problem Area 2: Formation of Multiple Products & Byproducts

Q: My TLC plate shows two product spots, and my final NMR is complex. What is the major byproduct and how can I avoid it?

  • A: Primary Culprit: Di-iodination. The most common byproduct is 4-chloro-3,5-diiodopyridin-2-amine. The strong activating effect of the amino group can make the product susceptible to a second iodination at the C3 position. This is especially problematic with highly reactive iodinating agents like ICl or when using a large excess of any iodinating reagent.[6][10]

    • Solution 1: Control Stoichiometry. Use a precise amount of your iodinating agent, typically between 1.05 and 1.1 equivalents. Avoid large excesses.

    • Solution 2: Control Reagent Concentration. Add the iodinating agent slowly and portion-wise, or as a solution via an addition funnel. This prevents localized high concentrations that favor di-substitution.

    • Solution 3: Temperature Management. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally increase the selectivity of electrophilic aromatic substitutions.

Troubleshooting_Tree Start Reaction Issue? LowConversion Low Conversion? Start->LowConversion Yes Byproducts Byproducts Formed? Start->Byproducts No CheckReagent Check NIS Quality (Should be off-white) LowConversion->CheckReagent DiIodination Di-iodination Suspected? Byproducts->DiIodination Yes AddCatalyst Add Acid Catalyst (e.g., 0.1 eq. TFA) CheckReagent->AddCatalyst Reagent OK IncreaseTemp Increase Temp/Time (Monitor by TLC) AddCatalyst->IncreaseTemp Still Slow ControlStoich Use 1.05-1.1 eq. NIS DiIodination->ControlStoich SlowAddition Add NIS Portion-wise ControlStoich->SlowAddition LowerTemp Run at Lower Temp SlowAddition->LowerTemp

Caption: A decision tree for troubleshooting common synthesis issues.

Problem Area 3: Product Isolation and Purification

Q: The workup procedure resulted in a dark, oily crude product that is difficult to purify. How can I improve this?

  • A: Cause: Incomplete Quenching and Neutralization. Residual iodine or acidic solvent can lead to product degradation and the formation of colored impurities. A meticulous workup is essential.[6]

    • Solution: Implement a Multi-Step Aqueous Workup.

      • Quench: After the reaction is complete, cool the mixture and pour it into a stirred aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining electrophilic iodine (I⁺) or molecular iodine (I₂) to harmless iodide (I⁻), typically indicated by the disappearance of any brown/purple color.

      • Neutralize: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base until gas evolution ceases and the pH is neutral to slightly basic (pH 7-8). This step is crucial for removing the acidic solvent.[1][6]

      • Extract: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

      • Wash & Dry: Combine the organic extracts, wash with brine to remove excess water, and dry thoroughly over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

Q: I am struggling to separate the desired mono-iodinated product from the di-iodinated byproduct via column chromatography.

  • A: The polarity of these two compounds can be very similar, making separation challenging.

    • Solution 1: Optimize Chromatography. Use a long column and a shallow gradient of a less polar solvent system, such as a hexane/ethyl acetate mixture.[6] Start with a low percentage of ethyl acetate and increase it very slowly.

    • Solution 2: Recrystallization. If chromatography fails to give baseline separation, attempt recrystallization. Try dissolving the mixed-fraction solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) and allowing it to cool slowly. Often, one isomer will crystallize out preferentially.[11]

Section 4: Key Experimental Protocols

Protocol 1: Synthesis using N-Iodosuccinimide (NIS)

This protocol is a representative example and should be adapted and optimized based on your specific lab conditions and scale.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-chloropyridine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 55-60°C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup - Quench & Neutralize: Once the starting material is consumed, cool the flask to room temperature. Pour the reaction mixture into an ice-cold aqueous solution of 10% sodium thiosulfate and stir for 10 minutes. Carefully neutralize the mixture to pH ~8 by the slow addition of a saturated sodium bicarbonate solution.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford this compound as a solid.[1][6]

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 70% Hexane / 30% Ethyl Acetate (this may need optimization).

  • Visualization: UV lamp (254 nm).

  • Expected Results: The product, this compound, will be less polar than the starting material (2-amino-4-chloropyridine) and thus will have a higher Rf value. The di-iodinated byproduct will be even less polar, with an Rf value higher than the desired product.

References

Technical Support Center: Purification of 4-Chloro-5-iodopyridin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-5-iodopyridin-2-amine and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common purification challenges. The information presented here is synthesized from established chemical principles and peer-reviewed literature to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry, often utilized in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The purification of the resulting substituted pyridine products can be challenging due to the presence of structurally similar impurities, catalyst residues, and potential for product degradation. This guide provides a systematic approach to overcoming these challenges through frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

General Purification Strategies

Q1: What are the primary methods for purifying reaction products of this compound?

The most common and effective purification methods for these types of compounds are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the scale of the reaction, the nature of the product and impurities, and the desired final purity.

  • Column Chromatography: This is the most versatile technique for separating complex mixtures. Normal-phase silica gel chromatography is typically effective for the moderately polar products derived from this compound.

  • Recrystallization: This method is ideal for obtaining highly pure crystalline solids, provided a suitable solvent system can be identified. It is often used as a final polishing step after chromatography.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. This can be a powerful initial cleanup step.

Q2: How do I choose the right purification strategy for my specific reaction product?

The optimal purification strategy is best determined empirically. A logical workflow for selecting a purification method is outlined below.

Purification_Workflow start Crude Reaction Mixture tlc Analyze by TLC start->tlc decision_tlc Are spots well-separated? tlc->decision_tlc column Column Chromatography decision_tlc->column Yes extraction Consider Acid-Base Extraction for initial cleanup decision_tlc->extraction No, complex mixture product_solid Is the product a solid? column->product_solid recrystallization Recrystallization product_solid->recrystallization Yes pure_product Pure Product product_solid->pure_product No recrystallization->pure_product extraction->tlc

Caption: Decision workflow for selecting a purification method.

Thin-Layer Chromatography (TLC)

Q3: My compound is not UV-active on the TLC plate. How can I visualize it?

While many aromatic pyridine derivatives are UV-active, some may not be, or their concentration might be too low for visualization. In such cases, staining is necessary.[1][2]

  • Iodine Staining: This is a semi-destructive but highly effective method for many organic compounds, especially those that are aromatic or unsaturated.[1][3] Simply place your developed TLC plate in a chamber containing a few crystals of iodine. The spots will appear as yellow-brown against a lighter background.[1] It's important to circle the spots with a pencil shortly after visualization, as the color will fade over time.[3]

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many functional groups, appearing as yellow-brown spots on a purple background. It is a very universal stain.

  • Vanillin or p-Anisaldehyde Stains: These are useful for visualizing a wide range of functional groups, often giving distinct colors that can help differentiate between compounds.[1]

Column Chromatography

Q4: I'm observing significant peak tailing during column chromatography of my pyridine derivative. What is the cause and how can I fix it?

Peak tailing for basic compounds like pyridines on silica gel is a common issue. It is primarily caused by the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the silica surface. This leads to non-ideal elution behavior.

Here are some strategies to mitigate peak tailing:

  • Addition of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent can significantly improve peak shape. The added base will compete with your compound for binding to the acidic silanol sites, leading to a more symmetrical peak.

  • Use of Deactivated Silica: Using commercially available deactivated silica gel or preparing it by treating standard silica gel with a silylating agent can reduce the number of acidic sites.

  • Switching to an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

Q5: What is a good starting solvent system for column chromatography of this compound derivatives?

A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on literature for similar substituted pyridines, a gradient of ethyl acetate in hexanes is often effective.

Recommended Solvent Screening Protocol:

  • Spot your crude mixture on a TLC plate.

  • Develop the plate in a solvent system of 10% ethyl acetate in hexanes.

  • Based on the resulting Rf values, adjust the polarity:

    • If the Rf is too low (spots are near the baseline), increase the polarity by increasing the percentage of ethyl acetate.

    • If the Rf is too high (spots are near the solvent front), decrease the polarity by decreasing the percentage of ethyl acetate.

  • Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on a column.

Recrystallization

Q6: How do I select a suitable solvent for the recrystallization of my product?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Systematic Approach to Solvent Selection:

  • Place a small amount of your crude product (10-20 mg) in a test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the mixture to the solvent's boiling point and observe if it dissolves.

  • If it dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • If the compound is soluble at room temperature, the solvent is not suitable.

  • If the compound is insoluble even at the boiling point, the solvent is not suitable.

  • A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

Solvent ClassExamplesSuitability for Pyridine Derivatives
Alcohols Methanol, Ethanol, IsopropanolOften good choices for moderately polar compounds.
Esters Ethyl acetateA versatile solvent for a range of polarities.
Halogenated Dichloromethane, ChloroformCan be effective, but their higher density may cause issues during filtration.
Hydrocarbons Hexanes, TolueneGood for less polar compounds or as the "bad" solvent in a two-solvent system.
Ethers Diethyl etherGenerally used for less polar compounds.
Ketones AcetoneA polar aprotic solvent that can be effective.
Water Can be used for more polar compounds or as the "bad" solvent with a miscible organic solvent.

Caption: Common recrystallization solvents and their general applicability.

Troubleshooting Guide

Low Yield or Product Loss

Issue: The final yield of the purified product is significantly lower than expected.

Possible CauseTroubleshooting Steps
Product is partially soluble in the recrystallization mother liquor. Cool the recrystallization mixture in an ice bath for an extended period to maximize precipitation. Reduce the initial amount of solvent used for recrystallization.
Incomplete elution from the chromatography column. After your main product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to check if any product remains on the column.
Product degradation on silica gel. The acidic nature of silica gel can sometimes degrade sensitive compounds. Minimize the time the compound spends on the column by running the chromatography as quickly as possible. Consider using a less acidic stationary phase like alumina.
Product is volatile and is lost during solvent evaporation. Use a rotary evaporator at a reduced temperature and pressure. For highly volatile compounds, consider removing the solvent under a gentle stream of nitrogen.
Formation of stable emulsions during aqueous workup. Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Persistent Impurities

Issue: After purification, the product is still contaminated with impurities.

Impurity_Troubleshooting start Impure Product after Initial Purification identify_impurity Identify the Impurity (NMR, MS) start->identify_impurity decision_impurity What is the nature of the impurity? identify_impurity->decision_impurity starting_material Unreacted Starting Material decision_impurity->starting_material Starting Material homocoupling Homocoupling Byproduct decision_impurity->homocoupling Homocoupling dehalogenation Dehalogenated Byproduct decision_impurity->dehalogenation Dehalogenation catalyst Catalyst Residue decision_impurity->catalyst Catalyst optimize_reaction Optimize reaction conditions: - Increase reaction time/temperature - Use fresh reagents starting_material->optimize_reaction optimize_purification_sm Modify chromatography gradient to improve separation. starting_material->optimize_purification_sm optimize_purification_hc Recrystallization from a different solvent system. homocoupling->optimize_purification_hc optimize_purification_dh Re-purify by column chromatography with a shallower gradient. dehalogenation->optimize_purification_dh filter_celite Filter through a plug of Celite or activated carbon. catalyst->filter_celite acid_wash Perform an acidic wash during workup. catalyst->acid_wash

Caption: Troubleshooting guide for persistent impurities.

Common Impurities in Cross-Coupling Reactions:

  • Unreacted this compound: If your reaction has not gone to completion, you will need to separate the starting material from your product. This is typically achievable with column chromatography.

  • Homocoupling of Boronic Acids (Suzuki Reaction): This can be a significant byproduct.[4] Careful control of reaction conditions, such as ensuring an oxygen-free environment, can minimize its formation. These byproducts are often less polar than the desired product and can be separated by chromatography.

  • Dehalogenated Byproducts: Loss of the iodine or chlorine atom can occur, leading to impurities that are very similar in polarity to the desired product, making them difficult to separate. A very shallow gradient during column chromatography may be necessary.

  • Palladium Catalyst Residues: These can often be removed by filtering the crude product solution through a plug of Celite or activated carbon before concentration. An acidic wash during the workup can also help remove residual palladium.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry.

  • Column Packing: Pour the slurry into your chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand to the top.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and then evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the column. Add another layer of sand.

  • Elution: Carefully add your eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent as needed to elute your product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add your crude solid and the minimum amount of your chosen hot recrystallization solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Conclusion

The successful purification of this compound reaction products relies on a systematic and informed approach. By understanding the chemical nature of the target molecule and potential impurities, and by methodically applying the techniques of TLC, column chromatography, and recrystallization, researchers can consistently achieve high levels of purity. This guide provides a foundational framework for troubleshooting common issues and optimizing purification protocols. For further assistance, consulting detailed literature on the specific reaction being performed is always recommended.

References

identifying common byproducts in 4-Chloro-5-iodopyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Chloro-5-iodopyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but challenging building block. Here, we address common issues, particularly the formation of unwanted byproducts, in a practical, question-and-answer format based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogens in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is paramount. For this compound, the C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) center. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.

Therefore, the expected reactivity order is: I > Cl .

This chemoselectivity allows for sequential functionalization. Reactions can be performed selectively at the C5-iodo position under milder conditions, leaving the C4-chloro position available for a subsequent, typically more forcing, cross-coupling reaction. However, forcing conditions (e.g., high temperatures, highly active catalysts) in the first step can sometimes lead to undesired reactions at the chloro-position.[1][2]

Q2: My LC-MS analysis shows a major peak with a mass corresponding to the loss of iodine (or chlorine) and the addition of a hydrogen atom. What is this byproduct and why does it form?

A2: This byproduct is the result of protodehalogenation (specifically, protodeiodination or protodechlorination), where the halogen atom is replaced by a hydrogen atom. For instance, if you observe a mass corresponding to 4-Chloro-pyridin-2-amine, protodeiodination has occurred.

This is one of the most common side reactions in palladium-catalyzed cross-couplings.[3][4] It typically arises from a competitive pathway within the catalytic cycle where an intermediate palladium-aryl species, instead of undergoing transmetalation with your coupling partner, is intercepted by a proton source. The proton source can be trace water, alcohols, or even the amine substrate itself under certain conditions.

Q3: I am performing a Suzuki-Miyaura coupling and observe a significant amount of a symmetrical biaryl derived from my boronic acid. What is this and how can I prevent it?

A3: This byproduct is the result of boronic acid homocoupling . It is a well-documented side reaction in Suzuki-Miyaura couplings where two molecules of the organoboron reagent couple to form a symmetrical biaryl.[3][5][6][7]

This process can be promoted by several factors:

  • Presence of Oxygen: Incomplete degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst to Pd(II), which can facilitate a homocoupling pathway.[6][7]

  • Base and Solvent Choice: The reaction conditions, including the choice of base and solvent, can influence the rate of homocoupling relative to the desired cross-coupling.

  • Boronic Acid Stability: Electron-deficient arylboronic acids can be more prone to homocoupling.[3][5][8]

To mitigate this, ensure rigorous degassing of all solvents and reagents, use high-purity reagents, and consider screening alternative bases or palladium ligands.[6]

Troubleshooting Guides for Common Byproducts

Guide 1: Protodehalogenation (Especially Protodeiodination)

Issue: High levels of 4-Chloro-pyridin-2-amine are detected, indicating loss of the iodo-substituent.

Causality & Mechanism

Protodehalogenation competes directly with the desired cross-coupling pathway. After the initial oxidative addition of the C-I bond to the Pd(0) catalyst, the resulting Pd(II)-aryl intermediate can undergo several fates. The desired path is transmetalation. However, if a proton source is available, it can lead to the formation of a Pd-hydride species or directly protonate the aryl-palladium intermediate, leading to the cleavage of the C-Pd bond and formation of a C-H bond.

// Nodes Start [label="Ar-I + Pd(0)L2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition"]; Intermediate [label="L2(Ar)Pd-I", fillcolor="#FBBC05", fontcolor="#202124"];

// Desired Pathway Transmetalation [label="Transmetalation\n(e.g., with R-B(OH)2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReductiveElim [label="Reductive Elimination"]; Product [label="Ar-R (Desired)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Byproduct Pathway ProtonSource [label="Proton Source\n(H2O, ROH, etc.)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonolysis [label="Protonolysis / Hydrolysis"]; Byproduct [label="Ar-H (Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> OxAdd [style=invis]; OxAdd -> Intermediate; Intermediate -> Transmetalation [label="Desired Path"]; Transmetalation -> ReductiveElim; ReductiveElim -> Product;

Intermediate -> Protonolysis [label="Side Reaction", color="#EA4335", style=dashed]; ProtonSource -> Protonolysis [color="#EA4335", style=dashed]; Protonolysis -> Byproduct [color="#EA4335", style=dashed]; } dot Caption: Desired cross-coupling vs. protodehalogenation pathway.

Troubleshooting Steps & Solutions
ParameterRecommended ActionRationale
Solvents & Reagents Use anhydrous solvents and high-purity, dry reagents. Degas thoroughly.Minimizes the primary source of protons (water) and oxygen, which can affect catalyst stability.
Base Use a non-hydroxide base if possible (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous.Hydroxide bases inherently introduce water. Weaker, non-nucleophilic bases can sometimes suppress side reactions.[9]
Palladium Ligand Switch to bulkier, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or RuPhos).These ligands can accelerate the rate of reductive elimination, making the desired pathway kinetically more favorable than the protodehalogenation side reaction.[5][10]
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can sometimes promote decomposition pathways that lead to protodehalogenation.
Guide 2: Di-Substituted Byproducts

Issue: During a selective reaction at the C5-iodo position, a byproduct corresponding to substitution at both the C5-iodo and C4-chloro positions is observed.

Causality & Mechanism

While the C-I bond is more reactive, the C-Cl bond can still undergo oxidative addition, particularly under forcing conditions. This is governed by the reaction kinetics and the specific catalyst system employed.

  • High Temperature: Increased thermal energy can overcome the higher activation barrier for C-Cl bond cleavage.

  • Highly Active Catalyst: Certain palladium catalysts, especially those with very electron-rich and bulky ligands designed for activating aryl chlorides, may not exhibit high selectivity between the C-I and C-Cl bonds.

  • Solvent Effects: Polar aprotic solvents can sometimes influence the selectivity of oxidative addition.[11][12][13][14]

// Nodes Start [label="4-Cl, 5-I Pyridine"]; Condition [label="Reaction Conditions\n(Temp, Catalyst, Time)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Mild [label="Mild Conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Forcing [label="Forcing Conditions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MonoProduct [label="Mono-Substituted Product\n(at C5-Iodo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DiProduct [label="Di-Substituted Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Condition; Condition -> Mild [label="Optimized"]; Condition -> Forcing [label="Non-Optimized"]; Mild -> MonoProduct; Forcing -> DiProduct; } dot Caption: Impact of reaction conditions on selectivity.

Troubleshooting Steps & Solutions
ParameterRecommended ActionRationale
Temperature Reduce the reaction temperature. Screen temperatures from RT to 80 °C.This is the most effective way to leverage the kinetic difference in reactivity between the C-I and C-Cl bonds.
Reaction Time Monitor the reaction closely by LC-MS or TLC and stop it once the starting material is consumed.Prolonged reaction times, even at moderate temperatures, can lead to the slow formation of the di-substituted product.
Catalyst System Avoid overly active catalysts designed for aryl chlorides (e.g., some advanced Buchwald ligands) if high selectivity is required. A more traditional catalyst like Pd(PPh₃)₄ may offer better selectivity.Matching the catalyst activity to the desired transformation is key. An overly reactive catalyst can override the inherent chemoselectivity of the substrate.[1]
Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the coupling partner.Using a large excess of the coupling partner can drive the reaction towards di-substitution once the initial mono-substitution is complete.

Experimental Protocols

Protocol 1: General Method for Byproduct Identification via LC-MS

This protocol provides a framework for analyzing crude reaction mixtures to identify and quantify byproducts.

  • Sample Preparation:

    • Quench a small aliquot (~5-10 µL) of the reaction mixture.

    • Dilute the aliquot in a suitable solvent (e.g., Methanol, Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC-MS Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 5-10 minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: 100-1000 m/z.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of the starting material, desired product, and potential byproducts (e.g., protodehalogenated, homocoupled, di-substituted).

    • Integrate the peak areas to determine the relative percentages of each component. Mass spectrometry and chromatography are powerful tools for identifying and quantifying molecules in a mixture.[15][16]

Protocol 2: Minimizing Protodeiodination in a Suzuki-Miyaura Coupling

This protocol incorporates best practices to suppress the formation of 4-Chloro-pyridin-2-amine.

  • Reagent and Glassware Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene). Degas by sparging with argon for at least 30 minutes.[6]

    • Use high-purity, anhydrous base (e.g., K₃PO₄).

  • Reaction Setup:

    • To a flame-dried reaction flask under an inert atmosphere (Argon/Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the anhydrous base (2.0-3.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand if required.

    • Add the degassed, anhydrous solvent via cannula or syringe.

  • Execution:

    • Heat the reaction to the desired temperature (start by screening lower temperatures, e.g., 80 °C).

    • Monitor the reaction progress by taking aliquots for LC-MS analysis every 1-2 hours.

    • Upon completion, cool the reaction to room temperature before proceeding with aqueous workup.

By carefully controlling the reaction environment and choosing the appropriate conditions, the formation of common byproducts can be significantly minimized, leading to higher yields and purer products.

References

Technical Support Center: Preventing Homocoupling in 4-Chloro-5-iodopyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing reactions with 4-Chloro-5-iodopyridin-2-amine. This versatile building block is crucial in the synthesis of complex molecules for pharmaceuticals and advanced materials. However, its high reactivity, particularly at the C-I bond, often leads to the formation of an undesired homocoupled dimer (4,4'-dichloro-2,2'-diamino-5,5'-bipyridine). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize this side reaction and maximize the yield of your desired product.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might encounter in the lab.

Q1: I'm running a Suzuki-Miyaura coupling and a significant by-product with a mass of ~307 m/z has become my major product. What is happening and how can I fix it?

A1: You are likely observing the homocoupled dimer of your starting material. The C-I bond on the electron-rich this compound is highly susceptible to oxidative addition. If the subsequent transmetalation with the boronic acid/ester is slow, a competing pathway where a second molecule of the iodopyridine reacts can lead to the dimer. Another major cause is the presence of oxygen, which can facilitate a Pd(II)-mediated homocoupling of the boronic acid partner, consuming it and disrupting the catalytic cycle.[1]

Core Problem: The rate of the desired cross-coupling is not sufficiently faster than the rate of homocoupling.

Solutions:

  • Rigorous Inert Atmosphere: Oxygen is a known promoter of homocoupling pathways.[1] Ensure your reaction vessel and solvents are thoroughly deoxygenated. A common and effective method is to sparge the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes prior to adding the catalyst.[1]

  • Optimize the Ligand: Ligand choice is critical.[2] For electron-rich substrates like this, bulky, electron-rich monophosphine ligands (often called Buchwald ligands) such as SPhos , XPhos , or RuPhos are highly effective. Their steric bulk promotes the final reductive elimination step to form your desired product and can disfavor the formation of intermediates that lead to dimerization.[2]

  • Choice of Base and Solvent: The base activates the boronic acid for transmetalation.[3] For sensitive substrates, an inappropriate base can promote side reactions. Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Sometimes, using an aqueous solvent mixture (e.g., dioxane/water) can suppress homocoupling.[4]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help keep the palladium in its active Pd(0) state, minimizing the concentration of Pd(II) species that can promote stoichiometric homocoupling of the boronic acid.[1]

Recommended Protocol: Suzuki Coupling with Minimized Homocoupling
ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%)Standard, reliable Pd(0) source.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand to accelerate cross-coupling.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective base, often gentler than alkoxides.
Solvent Dioxane/H₂O (e.g., 4:1)Sparge with N₂ for 30 min before use.
Additive HCO₂K (Potassium formate) (1.2 equiv.)Suppresses Pd(II)-mediated homocoupling.[1]
Temperature 80-100 °CStart lower and increase if the reaction is sluggish.
Atmosphere Strictly Nitrogen or ArgonCritical for suppressing oxygen-mediated side reactions.[1]
Q2: My Sonogashira coupling is giving me a complex mixture, with a lot of what appears to be a diyne by-product. How do I favor the cross-coupling product?

A2: The primary cause of homocoupling in Sonogashira reactions is the copper(I) co-catalyst. While intended to form the copper acetylide for transmetalation, Cu(I) can also catalyze the oxidative dimerization of the terminal alkyne, a side reaction known as Glaser coupling.[5][6] This is especially problematic in the presence of oxygen.

Solutions:

  • Switch to Copper-Free Conditions: This is the most effective strategy.[7][8] Modern Sonogashira protocols often omit the copper co-catalyst entirely. The reaction may require a slightly higher temperature or a more robust ligand, but it cleanly eliminates the Glaser coupling pathway.

  • Use a Palladium/NHC (N-Heterocyclic Carbene) Catalyst System: Palladium complexes with NHC ligands are often highly active and can effectively catalyze the reaction without a copper co-catalyst.

  • Strict Oxygen Exclusion: If you must use a copper-catalyzed system, maintaining a rigorously anaerobic environment is paramount to prevent the oxidative Glaser coupling.[9]

  • Amine Base Selection: The choice of amine base (e.g., triethylamine, diisopropylamine) is important. It acts as both a base and a solvent, and its purity can affect the reaction outcome. Ensure it is freshly distilled and deoxygenated.

Recommended Protocol: Copper-Free Sonogashira Coupling
ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective palladium source.
Ligand P(t-Bu)₃ (4-10 mol%)A bulky, electron-rich ligand that promotes the reaction.
Base Cs₂CO₃ or K₂CO₃ (2 equiv.)Inorganic base to replace the amine.[10]
Solvent 1,4-Dioxane or THFAnhydrous and deoxygenated.
Temperature 60-100 °CMay require slightly more heating than copper-catalyzed versions.
Atmosphere Strictly Nitrogen or ArgonPrevents all oxidative side reactions.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of homocoupling?

A: Homocoupling, or dimerization, can occur through several pathways depending on the reaction type.

  • In Suzuki reactions , one major pathway involves a stoichiometric reaction between a Pd(II) species and two molecules of the organoboron reagent, which forms the dimer and reduces the palladium to the active Pd(0) state.[1][11] This is often promoted by oxygen. Another pathway involves a slow transmetalation step, allowing a second aryl halide to react with the Ar-Pd(II)-X intermediate.

  • In Sonogashira reactions , the dominant homocoupling pathway is the copper-catalyzed oxidative coupling of two terminal alkyne molecules (Glaser coupling).[5]

  • Ullmann coupling is a classic copper-mediated homocoupling of two aryl halides, typically requiring high temperatures.[12][13][14] While less common with palladium, analogous pathways can exist.

digraph "Coupling_Pathways" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig 1. Competing Suzuki Cross-Coupling and Homocoupling Pathways.
Q: Why is the C-I bond the primary site of reaction and not the C-Cl bond?

A: The reactivity of aryl halides in palladium-catalyzed oxidative addition follows the order C-I > C-OTf > C-Br >> C-Cl.[15] This is due to the bond dissociation energy; the C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it much easier for the Pd(0) catalyst to insert into the C-I bond. This chemoselectivity is highly reliable and allows for selective functionalization at the 5-position of the pyridine ring.

Q: I am considering a Buchwald-Hartwig amination. Is homocoupling a concern?

A: While the primary side reaction in Buchwald-Hartwig amination is often β-hydride elimination or hydrodehalogenation, homocoupling of the aryl halide can still occur, particularly if the catalyst system is not optimal or if the reaction is run at excessively high temperatures.[16][17][18] The mechanism involves the formation of an arylpalladium(II) intermediate which, instead of reacting with the amine, could undergo a second oxidative addition or other pathways to form a biaryl.[19] Using bulky, electron-rich ligands like those developed by Buchwald and Hartwig (e.g., BrettPhos, AdPhos) is crucial for promoting the desired C-N bond formation and minimizing side reactions.[18][20]

graph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig 2. Decision tree for troubleshooting homocoupling reactions.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important chemical transformation from the lab bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust and reproducible synthesis.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Incomplete Iodination and Low Yield

Question: My reaction consistently results in a low yield of the desired this compound, with a significant amount of the starting material, 4-Chloro-pyridin-2-amine, remaining. How can I drive the reaction to completion?

Answer: This is a common challenge often rooted in the reactivity of the iodinating agent and the reaction conditions. The direct iodination of the electron-rich pyridine ring is an electrophilic aromatic substitution. The success of this reaction on a larger scale hinges on maintaining the optimal activity of the electrophile and ensuring adequate mixing.

Root Cause Analysis & Solutions:

  • Iodinating Agent Activity:

    • N-Iodosuccinimide (NIS): While effective at the lab scale, the stability and activity of NIS can be a concern during longer reaction times or at elevated temperatures required for scale-up. Ensure you are using high-purity NIS. Consider adding it in portions to maintain a consistent concentration of the active iodinating species.

    • Iodine Monochloride (ICl): ICl is a potent iodinating agent but can be aggressive, leading to side products if not controlled properly.[1] The reaction with ICl is often faster but requires careful temperature management to prevent over-iodination or decomposition.

    • Iodine and an Oxidizing Agent: A common alternative involves the in-situ generation of an electrophilic iodine species using iodine in the presence of an oxidizing agent like hydrogen peroxide or nitric acid.[2] This method can be cost-effective for large-scale synthesis but requires careful control of the oxidant addition to avoid runaway reactions.

  • Reaction Conditions:

    • Solvent: Glacial acetic acid is a common solvent for this reaction.[1][3] However, on a larger scale, its viscosity and the potential for side reactions with certain reagents should be considered. Ensure the acetic acid is anhydrous, as water can deactivate the iodinating agent.

    • Temperature: The reaction temperature is a critical parameter. For NIS, a moderate temperature of around 55-70°C is often employed.[1][3] If using ICl, lower temperatures may be necessary to control reactivity. A Design of Experiments (DoE) approach can be beneficial to optimize the temperature profile for your specific reactor setup.

    • Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reaction and byproduct formation. Ensure your reactor is equipped with an appropriate agitator that provides sufficient turbulence for the reaction scale.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low yield.

Issue 2: Formation of Di-iodinated and Other Impurities

Question: My crude product shows the presence of di-iodinated species and other unidentified byproducts upon scale-up. How can I minimize their formation?

Answer: The formation of di-iodinated and other impurities is typically a result of over-reaction or side reactions occurring under the scaled-up conditions. The electron-donating amino group activates the pyridine ring, making it susceptible to further electrophilic attack.

Root Cause Analysis & Solutions:

  • Stoichiometry Control:

    • Precisely control the stoichiometry of the iodinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will inevitably lead to di-iodination. Incremental addition of the iodinating agent can help maintain an optimal concentration that favors mono-iodination.

  • Temperature Control:

    • As mentioned previously, temperature control is paramount. Excursions to higher temperatures can increase the rate of side reactions. Implement a robust temperature control system for your reactor.

  • Reaction Quenching:

    • Prompt and effective quenching of the reaction is crucial once the desired level of conversion is reached. A common method is to add a reducing agent like sodium thiosulfate or sodium bisulfite to consume any unreacted iodinating agent. This should be followed by neutralization of the acidic solvent.

Comparative Table of Iodinating Agents and Common Byproducts:

Iodinating AgentKey AdvantagesPotential Byproducts on Scale-UpMitigation Strategy
N-Iodosuccinimide (NIS) Mild, selectiveDi-iodinated product, unreacted starting materialPortion-wise addition, precise temperature control
Iodine Monochloride (ICl) Highly reactive, fastDi-iodinated product, chlorinated byproductsLower reaction temperature, slow addition
Iodine/H₂O₂ Cost-effectiveOver-oxidation products, di-iodinated speciesCareful control of H₂O₂ addition rate and temperature
Issue 3: Challenges in Product Isolation and Purification

Question: I am struggling with the isolation and purification of this compound at a larger scale. The product seems to be contaminated with residual reagents and byproducts.

Answer: Isolation and purification are critical steps that often require significant process development during scale-up. The choice of workup procedure and purification technique will depend on the impurity profile and the desired final purity of the product.

Step-by-Step Purification Protocol:

  • Reaction Quench: After the reaction is complete, cool the mixture and quench any excess iodinating agent with an aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Neutralization and Precipitation: Carefully neutralize the acidic reaction mixture with a base such as sodium bicarbonate or sodium hydroxide solution to a pH of approximately 8.[3] The product will precipitate out of the aqueous solution.

  • Filtration and Washing: Filter the precipitated solid and wash it thoroughly with water to remove inorganic salts and water-soluble impurities.

  • Recrystallization/Reslurry: For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water, isopropanol). A reslurry in a solvent in which the impurities are more soluble than the product can also be an effective purification step.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Purification Workflow Diagram:

Purification_Workflow Crude_Product Crude Reaction Mixture Quench Quench with Na2S2O3 Crude_Product->Quench Neutralize Neutralize with NaHCO3 (pH ~8) Quench->Neutralize Precipitate Product Precipitation Neutralize->Precipitate Filter_Wash Filter and Wash with Water Precipitate->Filter_Wash Purify Recrystallize or Reslurry Filter_Wash->Purify Dry Dry Under Vacuum Purify->Dry Pure_Product Pure this compound Dry->Pure_Product

Caption: A typical purification workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: The primary safety concerns are the handling of corrosive and oxidizing reagents.

  • Glacial Acetic Acid: Corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses. Work in a well-ventilated area.

  • Iodinating Agents (NIS, ICl, I₂/H₂O₂): Oxidizers and can cause severe burns. Avoid contact with skin and eyes. Iodine monochloride is particularly hazardous and should be handled with extreme care in a fume hood. The use of hydrogen peroxide with an organic solvent can create a potentially explosive mixture if not properly controlled.

  • Exothermic Reactions: The iodination reaction can be exothermic. Ensure the reactor has an adequate cooling system to manage any potential temperature spikes.

Q2: Can you suggest an alternative, "greener" synthetic route?

A2: A greener approach to iodination involves using molecular iodine with a co-oxidant in an aqueous medium, which minimizes the use of organic solvents.[2] For instance, the use of hydrogen peroxide as the oxidant with iodine in water has been reported for the iodination of other aminopyridines and could be adapted for this synthesis.[2] This approach reduces organic waste and uses less hazardous reagents.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

A3: At-line or in-line process analytical technology (PAT) can be invaluable for monitoring reaction progress on a larger scale.

  • High-Performance Liquid Chromatography (HPLC): Taking periodic samples for HPLC analysis is a reliable way to track the consumption of the starting material and the formation of the product and byproducts.

  • Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment, TLC can be used.[1]

  • In-situ Infrared (IR) or Raman Spectroscopy: These techniques can provide real-time data on the concentrations of key species in the reaction mixture without the need for sampling.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloro-5-iodopyridin-2-amine, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for the target compound, this document presents a robust, predicted spectral analysis. This analysis is critically compared with experimental data from structurally analogous compounds, namely 4-Amino-2-chloropyridine and 2-Amino-5-iodopyridine, to provide a comprehensive understanding of the substituent effects on the pyridine ring's magnetic environment.

Introduction

This compound is a halogenated aminopyridine derivative.[1] The precise characterization of such molecules is paramount for confirming their identity and purity, which is a critical step in any research and development pipeline. NMR spectroscopy stands as a primary tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.[2] This guide will delve into the expected ¹H and ¹³C NMR spectral features of this compound, contextualized by a comparative analysis with simpler, yet structurally related, molecules.

Molecular Structure and Atom Numbering

The structural framework and atom numbering scheme for this compound are presented below. This numbering is essential for the unambiguous assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that consider the electronic effects of the various substituents on the pyridine ring.[3][4]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-36.5 - 6.7Singlet
H-67.8 - 8.0Singlet
-NH₂5.0 - 6.0Broad Singlet

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2158 - 162
C-3108 - 112
C-4148 - 152
C-580 - 85
C-6150 - 154

Comparative Experimental NMR Data

To validate and interpret the predicted data, a comparative analysis with experimentally obtained NMR data for 4-Amino-2-chloropyridine and 2-Amino-5-iodopyridine is essential.[5][6][7][8] This comparison allows for the dissection of the individual and combined effects of the chloro, iodo, and amino substituents.

Table 3: Experimental ¹H and ¹³C NMR Data for Comparative Compounds (in CDCl₃)

CompoundAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
4-Amino-2-chloropyridine [5][8][9]H-36.57C-2: 151.0
H-56.72C-3: 109.5
H-67.85C-4: 154.0
-NH₂4.40 (broad s)C-5: 110.0
C-6: 150.5
2-Amino-5-iodopyridine [6][7]H-36.35 (d, J=8 Hz)C-2: 157.1
H-47.62 (d, J=8 Hz)C-3: 111.9
H-68.21 (s)C-4: 148.8
-NH₂4.51 (s)C-5: 83.9
C-6: 153.2

Spectral Interpretation and Substituent Effects

The predicted chemical shifts for this compound can be understood by considering the electronic properties of the substituents.

  • Amino Group (-NH₂): The amino group at the C-2 position is a strong electron-donating group through resonance. This increases the electron density at the ortho (C-3) and para (C-5) positions, causing an upfield shift (lower ppm) of the corresponding proton and carbon signals.[10]

  • Chlorine (-Cl): Chlorine, located at the C-4 position, is an electronegative atom that exerts an electron-withdrawing inductive effect. This deshields the adjacent carbon and proton atoms, leading to a downfield shift (higher ppm).

  • Iodine (-I): Iodine at the C-5 position also has an inductive electron-withdrawing effect, though weaker than chlorine. However, its most significant influence is the "heavy atom effect," which can lead to a substantial upfield shift of the directly attached carbon (C-5), as observed in the predicted data and the experimental data for 2-Amino-5-iodopyridine.

By comparing the predicted data for our target molecule with the experimental data of the analogs, we can make the following observations:

  • The predicted chemical shift for H-3 in this compound is in a similar upfield region as in 4-Amino-2-chloropyridine, reflecting the strong electron-donating effect of the adjacent amino group.

  • The predicted downfield shift of H-6 is consistent with its position adjacent to the electronegative nitrogen atom of the pyridine ring.

  • The predicted chemical shift for C-5 is significantly upfield, a clear indication of the heavy atom effect of iodine. This is in excellent agreement with the experimental value for C-5 in 2-Amino-5-iodopyridine.

  • The carbons C-2, C-4, and C-6 are all predicted to be significantly downfield, which is expected for carbons directly bonded to nitrogen or halogens.

Experimental Protocol for NMR Data Acquisition

For researchers wishing to acquire experimental data for this compound or similar compounds, the following detailed protocol is recommended.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peaks for calibration.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

II. NMR Spectrometer Setup and Data Acquisition

cluster_workflow NMR Data Acquisition and Processing Workflow A Insert Sample into Spectrometer B Lock on Deuterium Signal of Solvent A->B C Shim Magnetic Field for Homogeneity B->C D Tune and Match Probe for ¹H and ¹³C C->D E Acquire ¹H Spectrum D->E zg30 pulse program F Acquire ¹³C Spectrum (Proton Decoupled) D->F zgpg30 pulse program G Process FID (Fourier Transform, Phasing, Baseline Correction) E->G F->G H Calibrate Chemical Shifts (using residual solvent peak) G->H I Integrate ¹H Signals and Analyze Multiplicities H->I J Assign ¹H and ¹³C Signals I->J

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of the ¹³C nucleus.

  • Temperature: 298 K.

III. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging computational prediction tools and making rigorous comparisons with experimentally determined data for structurally related compounds, we have established a solid framework for the interpretation of the NMR data for this molecule. The detailed experimental protocol further equips researchers with the necessary methodology to obtain high-quality experimental data for this and other novel compounds, thereby ensuring scientific integrity and accelerating the pace of drug discovery and development.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of synthetic intermediates are paramount to ensuring the integrity and success of their scientific endeavors. 4-Chloro-5-iodopyridin-2-amine, a halogenated heterocyclic building block, is a critical component in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its purity and structural identity must be rigorously confirmed. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, offering insights into fragmentation patterns, detailed experimental protocols, and a comparative assessment against alternative analytical techniques.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) is an indispensable tool for the characterization of organic molecules. Its high sensitivity and ability to provide detailed structural information through fragmentation analysis make it a superior choice for confirming the identity of compounds like this compound. The presence of multiple halogen atoms and a basic amino group on the pyridine ring presents a unique analytical challenge that mass spectrometry is well-equipped to address.

Mass Spectrometry Analysis of this compound

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Due to its relatively low molecular weight and expected thermal stability, both gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) are viable options.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a powerful technique for the analysis of volatile and thermally stable compounds. Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] This fragmentation is highly reproducible and provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation.

Predicted Electron Ionization Fragmentation Pathway

The molecular ion of this compound has a monoisotopic mass of 253.91077 Da.[2] The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. The fragmentation of this compound under EI is predicted to proceed through several key pathways, primarily involving the loss of the halogen substituents and fragmentation of the pyridine ring.

The initial fragmentation is likely the loss of the iodine atom, which is the most labile of the substituents, followed by the loss of a chlorine atom or hydrogen cyanide from the pyridine ring. The amino group can also influence fragmentation, potentially through the loss of ammonia or related fragments.

Caption: Predicted EI fragmentation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile derivatives or when analyzing complex mixtures, LC-MS with ESI is the preferred method. ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[3] This is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the protonated molecule and obtain structural information.

Experimental Protocols

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of 1 µg/mL.

  • Instrumentation:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

    • Mass Spectrometer: Agilent 6546 LC/Q-TOF or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Drying Gas Temperature: 325 °C

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 120 V

    • Mass Range: m/z 50-400

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled structural information, other analytical techniques are also valuable for the characterization of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification and purity assessment of organic compounds.[4] For this compound, a reversed-phase HPLC method would be most suitable.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: Reversed-phase C18 column (150 mm x 4.6 mm ID, 5 µm particle size).[5][6]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the basic amine. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and buffered water.[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely around 254 nm.

  • Quantification: A calibration curve would be constructed using certified reference standards to determine the concentration of the analyte in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR would provide definitive information on the connectivity of atoms and the position of the substituents on the pyridine ring. While not a primary quantitative technique in the same way as HPLC, it is essential for initial structural confirmation of a newly synthesized batch of this compound.

Performance Comparison

FeatureGC-MS (EI)LC-MS (ESI)HPLC-UVNMR
Primary Use Structural Elucidation & IdentificationMolecular Weight Confirmation & QuantificationQuantification & Purity AssessmentDefinitive Structural Elucidation
Sensitivity High (pg-ng)Very High (fg-pg)Moderate (ng-µg)Low (mg)
Selectivity HighVery HighModerateVery High
Structural Info Detailed Fragmentation PatternMolecular Ion, MS/MS FragmentationRetention Time & UV SpectrumComplete 3D Structure
Sample Volatility RequiredNot RequiredNot RequiredNot Required
Throughput ModerateHighHighLow
Cost HighHighModerateVery High

Conclusion: A Multi-faceted Approach to Analysis

For the comprehensive analysis of this compound, a multi-technique approach is recommended. Mass spectrometry, particularly GC-MS with electron ionization, provides a wealth of structural information through its characteristic fragmentation pattern, which is crucial for identity confirmation. LC-MS offers high sensitivity and is ideal for analyzing complex mixtures and for quantitative studies.

When routine quantification and purity checks are the primary goals, HPLC-UV offers a cost-effective and robust solution. Finally, NMR spectroscopy remains the ultimate tool for the initial, unequivocal structural determination of the molecule. The choice of analytical technique will ultimately depend on the specific research question, the available instrumentation, and the required level of detail. By understanding the strengths and limitations of each method, researchers can confidently and accurately characterize this important chemical intermediate.

Caption: Recommended analytical workflow for this compound.

References

Comparative Reactivity Analysis: 4-Chloro-5-iodopyridin-2-amine vs. Bromo Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal and Process Chemists

In the synthesis of complex nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry, the strategic functionalization of halopyridine building blocks via cross-coupling reactions is a cornerstone methodology.[1][2] The choice of halogen on the pyridine ring dictates the reactivity and selectivity of these transformations. This guide provides an in-depth comparison of the reactivity of 4-chloro-5-iodopyridin-2-amine against its bromo- and chloro-analogs, offering experimental insights and mechanistic rationale to aid researchers in selecting the optimal substrate for their synthetic campaigns.

The Fundamental Principle: Oxidative Addition

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the rate of the oxidative addition step.[3][4] This is the initial, and often rate-determining, step where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The general reactivity trend for this process follows the carbon-halogen bond dissociation energy:

C-I < C-Br < C-Cl

This trend implies that aryl iodides are typically the most reactive substrates, followed by bromides, and then chlorides.[4][5] This fundamental principle is the basis for the chemoselectivity often observed in molecules containing multiple different halogens. For instance, in a molecule with both an iodo and a bromo group, the palladium catalyst will preferentially react at the C-I bond under carefully controlled conditions.[6]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When comparing the reactivity of this compound with its bromo analog (4-chloro-5-bromopyridin-2-amine), the iodo-substituted compound is expected to react more readily.

SubstrateRelative ReactivityTypical ConditionsExpected Outcome
This compoundHigh Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80-90 °CFaster reaction times, higher yields, milder conditions.
4-Chloro-5-bromopyridin-2-amineModerate Pd(dppf)Cl₂, K₂CO₃, Dioxane, 100-110 °CSlower reaction, may require more forcing conditions (higher temperature, stronger base, more specialized ligand).

This table presents expected relative reactivities based on established principles of Suzuki-Miyaura couplings.

The higher reactivity of the C-I bond allows for the use of less active and more traditional catalyst systems like Pd(PPh₃)₄ under milder conditions.[7] Conversely, the less reactive C-Br bond often necessitates the use of more electron-rich and bulky phosphine ligands, such as those found in Pd(dppf)Cl₂, to facilitate the more challenging oxidative addition.[8] Interestingly, while aryl iodides are generally more reactive, some studies have noted inefficient coupling at lower temperatures (~50 °C) with certain Pd/PPh₃ systems, a nuance that is important to consider during methods development.[9][10]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the halopyridine (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the appropriate degassed solvent (e.g., Dioxane/H₂O, 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Reactivity in Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted aromatics.[11][12] The reactivity trend of aryl halides in this reaction mirrors that of the Suzuki coupling, with aryl iodides being the most reactive substrates.

SubstrateRelative ReactivityTypical ConditionsExpected Outcome
This compoundHigh Pd(PPh₃)₄, CuI, Et₃N, THF, Room Temp. to 50 °CHigh yields under mild, often room temperature, conditions.[13]
4-Chloro-5-bromopyridin-2-amineModerate PdCl₂(PPh₃)₂, CuI, Et₃N/DMF, 70-100 °CRequires heating and potentially more robust reaction conditions to achieve comparable yields.[14]

This table presents expected relative reactivities based on established principles of Sonogashira couplings.

The enhanced reactivity of the iodo-analog is particularly advantageous, often allowing the reaction to proceed at room temperature, which helps to preserve sensitive functional groups within the coupling partners.[13] The bromo-analog typically requires elevated temperatures to drive the reaction to completion.

G reagents 1. Reagent Preparation (Halopyridine, Coupling Partner, Base) setup 2. Reaction Setup (Inert Atmosphere, Solvent) reagents->setup catalyst 3. Catalyst Addition (Pd Pre-catalyst, Ligand) setup->catalyst reaction 4. Reaction (Heating & Monitoring) catalyst->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup purification 6. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds.[15] The established reactivity order of I > Br > Cl holds true for this reaction as well.

SubstrateRelative ReactivityTypical ConditionsExpected Outcome
This compoundHigh Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 90-100 °CEfficient coupling with a wide range of amines under relatively mild conditions.
4-Chloro-5-bromopyridin-2-amineModerate Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 110 °CRequires more specialized, bulky, and electron-rich ligands (e.g., biarylphosphines) and stronger bases.[16]

This table presents expected relative reactivities based on established principles of Buchwald-Hartwig aminations.

The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of the Buchwald-Hartwig amination to include less reactive aryl bromides and even chlorides.[15] However, for a substrate like this compound, the inherent reactivity of the C-I bond often allows for the use of a broader range of ligands and bases. When using dihalopyridines, the proportion of di-aminated product can increase with the reactivity of the halopyridine (iodo > bromo > chloro).[17]

G pd0 Pd(0)L₂ oa Oxidative Addition pdiix Ar-Pd(II)L₂-X oa->pdiix tm Transmetalation pdiir Ar-Pd(II)L₂-R tm->pdiir re Reductive Elimination re->pd0 prod Ar-R re->prod sub Ar-X sub->oa X = I, Br, Cl Reactivity: I > Br > Cl bor R-B(OR)₂ bor->tm Base

Caption: The catalytic cycle highlighting the rate-determining oxidative addition step.

Selectivity in Dihalo Systems

The subject molecule, this compound, contains two different halogens. This presents an opportunity for selective functionalization. Based on the reactivity principles discussed, palladium catalysts will preferentially react with the C-I bond over the C-Cl bond.[5] This allows for a stepwise functionalization strategy:

  • First Coupling: A cross-coupling reaction (e.g., Suzuki) is performed under conditions mild enough to activate the C-I bond while leaving the C-Cl bond untouched.

  • Second Coupling: The resulting 4-chloro-5-arylpyridin-2-amine can then be subjected to a second, more forcing cross-coupling reaction to functionalize the C-Cl position, often requiring a different catalyst system with more active ligands.

This selective approach is a powerful strategy for building molecular complexity from a single, readily available starting material.[2] It is important to note that while the general reactivity trend is a reliable guide, site selectivity can sometimes be influenced by the choice of ligand, base, and solvent, with unconventional selectivities occasionally being observed.[1][18]

Conclusion

For researchers working with 2-amino-4,5-dihalopyridine scaffolds, understanding the relative reactivity of the carbon-halogen bonds is paramount for efficient and selective synthesis.

  • This compound is the more reactive substrate, amenable to a wider range of standard cross-coupling conditions, often proceeding at lower temperatures and with faster reaction times. It is the ideal choice for initial functionalization in a sequential coupling strategy.

  • 4-Chloro-5-bromopyridin-2-amine is a less reactive but still highly useful analog. Its successful coupling generally requires more optimized conditions, including higher temperatures and the use of modern, highly active catalyst systems.

By leveraging these differences, chemists can strategically design synthetic routes that are both efficient and selective, enabling the rapid generation of diverse libraries of compounds for drug discovery and development.

References

Validating the Bioactivity of Novel 4-Chloro-5-iodopyridin-2-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Within this broad class, 4-Chloro-5-iodopyridin-2-amine represents a promising, yet underexplored, chemical entity. The presence of halogen atoms (chlorine and iodine) and an amine group suggests potential for diverse biological interactions, making its derivatives attractive candidates for novel therapeutic agents.

This guide provides a comprehensive framework for the validation of the bioactivity of novel this compound derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of potential outcomes based on data from structurally related compounds. Our focus is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this emerging class of molecules.

Initial Bioactivity Screening: Assessing Cytotoxicity

A fundamental first step in the evaluation of any potential therapeutic agent is to determine its cytotoxic effects against a panel of human cancer cell lines. This initial screening provides a broad overview of the compound's potency and selectivity.

Rationale for Cell Line Selection

The choice of cell lines should be guided by the therapeutic indication of interest. For a broad-spectrum anticancer screen, a diverse panel is recommended. Based on studies of other pyridine derivatives, common choices include:

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.[2][3][4]

  • HepG2 (Human Liver Carcinoma): Often used for both anticancer and toxicity studies.[2][5]

  • A549 (Human Lung Carcinoma): A standard for investigating respiratory tract cancers.[4]

  • HCT-15 (Human Colorectal Adenocarcinoma): Representative of gastrointestinal cancers.[3]

  • U251 (Human Glioblastoma): A model for central nervous system malignancies.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Comparative Data of Structurally Similar Pyridine Derivatives

To provide context for potential outcomes, the following table summarizes the cytotoxic activity of various pyridine derivatives from recent literature.

Compound ClassCell LineIC₅₀ (µM)Reference
1,3,4-oxadiazole-pyridine hybridMCF-70.5 - 12.21[2]
Pyridine-thiazole hybridHL-600.57[6]
Dihydropyridine carboxylic acidsHCT-15< 25[3]
Pyridine heterocyclic hybridsMCF-76.13[4]

These data suggest that pyridine derivatives can exhibit potent cytotoxic activity, with some compounds demonstrating IC₅₀ values in the sub-micromolar range.

Target Identification and Validation: Kinase Inhibition Assays

Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[7] Therefore, a logical next step is to screen promising this compound derivatives against a panel of kinases.

Rationale for Kinase Target Selection

Based on the known activity of similar heterocyclic compounds, a targeted approach towards kinases frequently implicated in cancer is recommended. A prime example is the PIM-1 kinase , a serine/threonine kinase involved in cell survival and proliferation.[2]

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Kinase Buffer D Incubate Kinase with Compound A->D B Dilute Test Compounds B->D C Prepare Kinase and Substrate C->D E Initiate Reaction with ATP D->E Pre-incubation F Incubate at 30°C E->F G Add Detection Reagent F->G Stop Reaction H Measure Luminescence G->H I Calculate % Inhibition H->I

Step-by-Step Protocol (Example: PIM-1 Kinase Assay):

  • Reagent Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

Comparative Data for a Known Pyridine-Based Kinase Inhibitor

A recently synthesized pyridine derivative demonstrated potent PIM-1 inhibition with an IC₅₀ value of 14.3 nM, which was comparable to the well-known kinase inhibitor Staurosporine (IC₅₀ = 16.7 nM).[2] This highlights the potential for this compound derivatives to act as potent kinase inhibitors.

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once a compound has demonstrated significant cytotoxicity and target engagement, it is crucial to understand how it induces cell death. Investigating the induction of apoptosis (programmed cell death) and cell cycle arrest are key experiments in this phase.

Signaling Pathway for Apoptosis Induction

G compound This compound Derivative target Biological Target (e.g., PIM-1 Kinase) compound->target Inhibition caspase9 Caspase-9 Activation target->caspase9 Downstream Signaling caspase3 Caspase-3 Activation caspase9->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the this compound derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Structure-Activity Relationship (SAR) Studies

A critical component of the drug discovery process is to understand how modifications to the chemical structure of a lead compound affect its biological activity. For this compound derivatives, SAR studies would involve synthesizing a library of analogs with variations at different positions of the pyridine ring and evaluating their bioactivity.

Key modifications could include:

  • Substitution at the amine group: Introducing different alkyl or aryl groups to probe for additional binding interactions.

  • Replacement of the halogen atoms: Substituting the chloro or iodo groups with other halogens or functional groups to modulate electronic properties and steric hindrance.

  • Derivatization of the pyridine ring: Adding substituents at other available positions to explore new chemical space.

The insights gained from SAR studies are invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound.[1]

Conclusion

The validation of bioactivity for novel this compound derivatives requires a systematic and multi-faceted approach. By starting with broad cytotoxicity screening, moving towards specific target identification and validation, and finally elucidating the mechanism of action, researchers can build a comprehensive biological profile of these promising compounds. The experimental protocols and comparative data presented in this guide provide a robust framework for these investigations, ultimately paving the way for the development of the next generation of pyridine-based therapeutics.

References

A Comparative Guide to Palladium Catalysts for the Selective Functionalization of 4-Chloro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Chloro-5-iodopyridin-2-amine

In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance, frequently appearing as core structures in a vast array of biologically active compounds.[1] The strategic functionalization of these heterocycles is a key challenge for medicinal chemists. This compound is a particularly valuable building block, offering two distinct halogenated sites for orthogonal, stepwise chemical modification. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective palladium-catalyzed cross-coupling reactions, enabling the precise construction of complex molecular architectures.

This guide provides a comparative analysis of various palladium catalyst systems for the functionalization of this compound, focusing on the three most pivotal cross-coupling reactions in a synthetic chemist's toolkit: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the causality behind catalyst selection, present comparative performance data, and provide robust, field-proven experimental protocols.

Pillar 1: Understanding Site Selectivity - The C-I vs. C-Cl Reactivity Dichotomy

The success of any selective cross-coupling strategy on a dihalogenated substrate hinges on the inherent differences in the carbon-halogen bonds. In palladium-catalyzed reactions, the first crucial step is the oxidative addition of the C-X bond to a Pd(0) center. The rate of this step is highly dependent on the bond dissociation energy (BDE) of the C-X bond. The established trend for halides is C-I < C-Br < C-Cl << C-F.[2]

For this compound, the C-I bond at the C5 position is significantly weaker and more polarizable than the C-Cl bond at the C4 position. Consequently, oxidative addition occurs preferentially at the C-I bond, allowing for highly selective functionalization at this site while leaving the C-Cl bond intact for subsequent transformations.[2] This intrinsic reactivity difference is the cornerstone of its utility as a versatile synthetic intermediate.

sub This compound mol C5 C5-I Bond (More Reactive) mol->C5  Primary site for  oxidative addition C4 C4-Cl Bond (Less Reactive) mol->C4  Remains for  secondary coupling

Caption: Relative reactivity of halogen sites on this compound.

Pillar 2: Comparative Analysis of Palladium Catalysts for C5-Selective Couplings

The choice of palladium catalyst—a combination of a palladium precursor and a ligand—is critical for optimizing reaction efficiency, yield, and scope. While selectivity for the C5-I bond is thermodynamically favored, a suboptimal catalyst system can lead to sluggish reactions or decomposition.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[3][4] For the selective coupling at the C5 position of our substrate, several catalyst systems have proven effective.

Causality Behind Catalyst Selection:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classic, air-sensitive but often effective "go-to" catalyst. The triphenylphosphine ligands are relatively simple, but the catalyst must be handled under inert conditions. It is a Pd(0) source, so no pre-activation is needed.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This air-stable Pd(II) precatalyst is highly reliable. The dppf ligand's wide "bite angle" and electron-rich nature facilitate both oxidative addition and the crucial reductive elimination step, often leading to higher yields and cleaner reactions than with monodentate phosphines.[5]

  • Buchwald Precatalysts (e.g., XPhos Pd G3): These modern, air-stable Pd(II) precatalysts feature bulky, electron-rich biarylphosphine ligands. Ligands like XPhos create a highly active, sterically hindered monoligated Pd(0) species in situ, which dramatically accelerates the oxidative addition step, especially for more challenging substrates. This often allows for lower catalyst loadings and milder reaction conditions.[4]

Comparative Performance Data: Suzuki-Miyaura Coupling

Catalyst SystemPd Loading (mol%)BaseSolventTemp (°C)Typical Yield (%)Key Advantages
Pd(PPh₃)₄2-5K₂CO₃Toluene/H₂O10075-85Readily available, well-established.
PdCl₂(dppf)1-3K₂CO₃Dioxane/H₂O9085-95Air-stable, reliable, good functional group tolerance.
XPhos Pd G30.5-2K₃PO₄t-BuOH/H₂O80>90Highly active, low catalyst loading, mild conditions.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, crucial for synthesizing the amine-containing scaffolds prevalent in pharmaceuticals.[5][6] The presence of the free 2-amino group on our substrate can potentially chelate the palladium center, complicating the catalytic cycle.[7] Therefore, ligand selection is especially critical.

Causality Behind Catalyst Selection:

  • Ligand Choice is Key: Simple phosphine ligands are often ineffective. Bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group are essential.[6]

  • RuPhos & BrettPhos: For aminations on electron-rich or heterocyclic systems like aminopyridines, ligands such as RuPhos and BrettPhos are outstanding.[7][8] Their specific steric and electronic properties promote the reductive elimination step to form the C-N bond, which is often the rate-limiting step, while preventing catalyst inhibition by the substrate's amino group.[7] Using their corresponding precatalysts simplifies reaction setup.

Comparative Performance Data: Buchwald-Hartwig Amination

Catalyst SystemPd Loading (mol%)BaseSolventTemp (°C)Typical Yield (%)Key Advantages
RuPhos Pd G31-2LiHMDSToluene10080-95Excellent for a wide range of primary/secondary amines.[7][8]
BrettPhos Pd G31-2NaOtBuDioxane10085-98Particularly effective for primary amines and ammonia surrogates.[7][8]
C. Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for further transformations.[9][10] This reaction typically employs a dual-catalyst system.

Causality Behind Catalyst Selection:

  • Dual Catalytic Cycle: The reaction involves two interconnected cycles.[11] The palladium catalyst facilitates the main cross-coupling, while a copper(I) co-catalyst (typically CuI) activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[9][11]

  • Catalyst Choice: PdCl₂(PPh₃)₂ is a robust and commonly used palladium precatalyst for this transformation.[12][13] The amine base (e.g., triethylamine or diisopropylamine) serves not only as a base but also as a solvent and a ligand for the copper.

Comparative Performance Data: Sonogashira Coupling

Catalyst SystemPd Loading (mol%)BaseSolventTemp (°C)Typical Yield (%)Key Advantages
PdCl₂(PPh₃)₂ / CuI2-4Et₃NTHF6080-95Well-established, reliable for a broad range of alkynes.[10]
Pd(PPh₃)₄ / CuI3-5i-Pr₂NHDMFRT - 5075-90Can often be run at or near room temperature.

Pillar 3: Experimental Protocols and Workflows

Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating systems for performing a C5-selective Suzuki-Miyaura coupling.

Experimental Workflow Diagram

start Start prep Reagent Prep (Degas Solvents, Weigh Reagents) start->prep setup Reaction Setup (Inert Atmosphere, Assemble Glassware) prep->setup reaction Reaction (Heating & Stirring) setup->reaction tlc Monitor by TLC/LCMS reaction->tlc tlc->reaction Incomplete workup Aqueous Workup & Extraction tlc->workup Complete purify Purification (Column Chromatography) workup->purify end Characterization (NMR, MS) purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol: C5-Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • PdCl₂(dppf) (0.02 eq, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 254 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), PdCl₂(dppf) (16 mg, 0.02 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solvent mixture should be degassed by bubbling with argon for 15 minutes prior to addition.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-chloro-5-phenylpyridin-2-amine.

Advanced Topic: Strategies for C4-Cl Bond Functionalization

After selectively functionalizing the C5 position, the remaining C4-Cl bond can be targeted. This is significantly more challenging due to the stronger C-Cl bond. Success requires more forcing conditions or highly specialized catalyst systems.

  • High-Activity Catalysts: For Suzuki or Buchwald-Hartwig couplings at the C4-Cl position, highly active catalyst systems, such as those employing sterically demanding N-heterocyclic carbene (NHC) ligands or advanced Buchwald ligands (e.g., tBuXPhos), are often necessary.

  • Elevated Temperatures: Reactions targeting the C-Cl bond typically require higher temperatures (110-140 °C) and stronger bases (e.g., K₃PO₄ or LiHMDS).

  • Nucleophilic Aromatic Substitution (SₙAr): In some cases, SₙAr can be an alternative to Pd-catalyzed reactions for installing nucleophiles at the C4 position, particularly after the C5 position has been modified.

Generalized Catalytic Cycle: Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ oa Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa Oxidative Addition tm Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') oa->tm Transmetalation tm->pd0 Reductive Elimination re Coupled Product Ar-Ar' tm->re sub Ar-X (Substrate) sub->oa boronic Ar'-B(OR)₂ boronic->tm base Base base->tm

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a versatile and powerful building block for constructing complex nitrogen-containing heterocycles. The intrinsic difference in C-I and C-Cl bond reactivity provides a clear pathway for selective, stepwise functionalization. For routine, high-yielding C5-I couplings, modern air-stable precatalysts like PdCl₂(dppf) and the Buchwald G3 systems offer superior performance, reliability, and ease of use over traditional catalysts. By understanding the principles of catalyst activity and selectivity, researchers can harness the full synthetic potential of this valuable intermediate to accelerate the development of next-generation pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the spectroscopic data for 4-Chloro-5-iodopyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry, with a readily available alternative, 2-amino-5-chloropyridine. By understanding the nuanced differences in their spectroscopic signatures, researchers can gain deeper insights into the structural and electronic properties of these molecules.

The Critical Role of Spectroscopic Characterization

In the synthesis of complex organic molecules, especially those with potential therapeutic applications, confirming the chemical structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule, revealing its atomic connectivity, functional groups, and overall mass. An erroneous structural assignment can lead to misinterpreted biological data and wasted resources. This guide emphasizes a self-validating approach to spectroscopic analysis, where data from multiple techniques are integrated to build a cohesive and trustworthy structural assignment.

Spectroscopic Profile of this compound: A Theoretical Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic region and a broad signal for the amine protons.

  • H-3 and H-6 Protons: Due to the electron-withdrawing effects of the chloro, iodo, and pyridine nitrogen atoms, the two aromatic protons (at positions 3 and 6) will be deshielded and appear downfield, likely in the range of δ 6.5-8.5 ppm. The proton at C-6 is expected to be a singlet, while the proton at C-3 will also be a singlet.

  • -NH₂ Protons: The amine protons will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically falls in the range of δ 4.0-6.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons: Five distinct signals are expected for the five carbon atoms in the pyridine ring. The carbons attached to the electronegative chlorine (C-4) and iodine (C-5) atoms will be significantly influenced. The carbon bearing the amino group (C-2) will be shifted upfield compared to the other ring carbons.

  • Chemical Shift Prediction: Based on computational models and data from similar compounds, the approximate chemical shifts are predicted as follows: C-2 (~158 ppm), C-3 (~110 ppm), C-4 (~145 ppm), C-5 (~85 ppm), and C-6 (~150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

  • N-H Stretching: The primary amine will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C=C and C=N Stretching: The aromatic ring will exhibit several stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-Cl and C-I Stretching: The carbon-halogen bonds will have stretching vibrations in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is expected around 700-800 cm⁻¹, while the C-I stretch will be at a lower frequency, around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 254, corresponding to the molecular weight of this compound (for the most abundant isotopes ³⁵Cl and ¹²⁷I). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be evident in the molecular ion cluster.

  • Fragmentation: Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms and cleavage of the pyridine ring.

Comparative Analysis: this compound vs. 2-Amino-5-chloropyridine

To highlight the influence of the iodo-substituent, we will compare the predicted data for our target molecule with the experimental data for 2-amino-5-chloropyridine.

Spectroscopic FeatureThis compound (Predicted)2-Amino-5-chloropyridine (Experimental)[1]Key Differences and Rationale
¹H NMR Two aromatic singlets (δ 6.5-8.5 ppm)Three aromatic signals: a doublet (δ ~7.9 ppm), a doublet of doublets (δ ~7.2 ppm), and a doublet (δ ~6.5 ppm)The presence of the iodo-substituent in the target molecule removes a proton from the ring, simplifying the spectrum to two singlets. In the alternative, the three protons show coupling.
¹³C NMR Five aromatic signals, with C-5 significantly upfield (~85 ppm)Five aromatic signals.The heavy atom effect of iodine in the target molecule is expected to cause a significant upfield shift for the carbon to which it is attached (C-5).
IR Spectroscopy N-H stretch (3300-3500 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), C-I stretch (~500-600 cm⁻¹)N-H stretch (3300-3500 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹)The primary difference will be the presence of a C-I stretching vibration at a lower wavenumber in the target molecule's spectrum.
Mass Spectrometry M⁺ at m/z 254, with a characteristic chlorine isotopic pattern.M⁺ at m/z 128, with a characteristic chlorine isotopic pattern.[1]The molecular ion peak of the target molecule will be 126 mass units higher due to the presence of the iodine atom.

Experimental Protocols for Spectroscopic Characterization

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the characterization of halogenated pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For EI, use a standard electron energy of 70 eV.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Comparison Comparison with Alternative Compounds Structure_Confirmation->Comparison

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Chemical Structures

Structures cluster_target This compound cluster_alternative 2-Amino-5-chloropyridine Target Target Alternative Alternative

Caption: Chemical structures of the target compound and its comparative alternative.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in research and development. While experimental data may not always be readily available, a combination of theoretical prediction and comparison with structurally similar, well-characterized alternatives provides a robust framework for its identification and quality control. The methodologies and comparative data presented in this guide offer a valuable resource for scientists working with halogenated pyridines and other novel chemical entities.

References

A Comparative Guide to the Biological Activity of 4-Chloro-5-iodopyridin-2-amine Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are prevalent in a multitude of FDA-approved drugs, a testament to their versatile biological activities.[1] The strategic placement of substituents on the pyridine ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive framework for the comparative biological evaluation of 4-Chloro-5-iodopyridin-2-amine and its positional isomers, offering researchers a blueprint for investigating their potential as anticancer, kinase-inhibiting, and antimicrobial agents.

The Significance of Substituted Aminopyridines in Drug Discovery

Substituted aminopyridines are a privileged class of heterocyclic compounds known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities.[2][3] The introduction of halogens, such as chlorine and iodine, can enhance a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.[1] This guide focuses on a systematic comparison of the biological profiles of key isomers of this compound to elucidate critical structure-activity relationships (SAR).

Isomer Selection and Proposed Synthesis

To conduct a thorough comparative analysis, we will focus on this compound and three of its positional isomers, which allow for the assessment of the impact of substituent placement on biological activity.

Selected Isomers for Comparison:

  • Isomer 1 (Lead Compound): this compound

  • Isomer 2: 2-Chloro-3-iodopyridin-4-amine

  • Isomer 3: 2-Chloro-5-iodopyridin-4-amine

  • Isomer 4: 4-Amino-2-chloro-5-iodopyridine

The synthesis of these isomers can be achieved through established organic chemistry methodologies. For instance, the iodination of chloropyridinamines can be accomplished using reagents like iodine monochloride in acetic acid.[4]

Proposed Synthetic Workflow

cluster_synthesis Proposed Synthesis of Isomers start Commercially Available Chlorinated Aminopyridine Precursors step1 Iodination Reaction (e.g., ICl, NaI/Oxone®) start->step1 Reactant step2 Purification (Column Chromatography) step1->step2 Crude Product end Target Isomers (Characterized by NMR, MS) step2->end Purified Product cluster_cytotoxicity MTT Cytotoxicity Assay Workflow seed Seed Cancer Cells in 96-well plate treat Treat with Isomer Serial Dilutions seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt read Measure Absorbance at 570 nm mtt->read analyze Calculate IC50 Values read->analyze cluster_kinase Kinase Inhibition Assay Workflow prepare Prepare Kinase Reaction Mix (Enzyme, Substrate, ATP) add_isomer Add Isomer (Test Compound) prepare->add_isomer incubate_reaction Incubate to Allow Kinase Reaction add_isomer->incubate_reaction detect Add Detection Reagent (Measures ADP) incubate_reaction->detect measure Measure Fluorescence detect->measure analyze Calculate IC50 Values measure->analyze

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5-iodopyridin-2-amine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we employ. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, technically grounded protocol for the proper disposal of 4-Chloro-5-iodopyridin-2-amine, a halogenated pyridine derivative common in synthetic and developmental chemistry. The procedures outlined herein are designed to ensure the safety of personnel and the protection of our environment by neutralizing the specific hazards this compound presents.

Core Principle: Hazard-Based Waste Management

The disposal strategy for any chemical must be dictated by its unique hazard profile. This compound is a multi-halogenated aromatic amine, a chemical class that requires special consideration due to its combined toxicological and environmental risks. The causality behind this rigorous approach is its potential for bioaccumulation and the generation of toxic byproducts if improperly handled.

Hazard Profile and Risk Assessment

A thorough understanding of the risks is the first step in safe handling and disposal. This compound is a solid compound with a significant hazard profile as classified under the Globally Harmonized System (GHS).[1][2] Its primary risks stem from its acute toxicity, and its corrosive potential to skin and eyes.

Table 1: GHS Hazard and Precautionary Summary for this compound

Statement Type Code Description Source
Hazard H302 Harmful if swallowed. [1]
Hazard H312 Harmful in contact with skin. [1]
Hazard H315 Causes skin irritation. [1]
Hazard H318 Causes serious eye damage. [1]
Hazard H332 Harmful if inhaled. [1]
Hazard H335 May cause respiratory irritation. [1][2]
Precautionary P280 Wear protective gloves/protective clothing/eye protection/face protection. [2]
Precautionary P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [2]
Precautionary P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]
Precautionary P310 Immediately call a POISON CENTER or doctor/physician. [2]

| Environmental | WGK 3 | Severely hazardous to water. |[2][3] |

The presence of both chlorine and iodine on the pyridine ring contributes to its environmental persistence. Halogenated aromatic compounds are often resistant to natural biodegradation, necessitating a robust and definitive disposal method.[4][5]

On-Site Waste Management: Segregation and Storage

Effective disposal begins at the point of generation. Proper segregation is critical because halogenated waste streams require specialized disposal technologies. Mixing them with non-halogenated waste can contaminate larger volumes and complicate the disposal process.[6]

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for "Halogenated Solid Organic Waste." The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.[6][7]

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, corrosion).[6]

  • Collection: Collect all waste, including pure excess reagent and any materials used for cleaning spills (e.g., contaminated wipes, absorbent pads), directly into this container.[8]

  • Safe Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[7][9] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[10][11]

Spill and Decontamination Protocol

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and prevent environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the area and evacuate non-essential staff. Restrict access to the contaminated zone. Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Don PPE: Before addressing the spill, personnel must wear the appropriate PPE as detailed in Table 1, including nitrile gloves, safety goggles, a face shield, and a lab coat.[8] For significant spills, respiratory protection may be necessary.[11]

  • Containment: Carefully sweep up the solid material. Crucially, avoid generating dust. [10] Place the swept material and any broken containers into the designated hazardous waste container.

  • Decontamination: Clean the spill surface with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials (wipes, pads) are considered hazardous and must be placed in the same waste container.[8]

The Core Disposal Protocol: Licensed High-Temperature Incineration

The definitive and required method for the final disposal of this compound is through a licensed and certified hazardous waste management contractor.

Causality: High-temperature incineration (typically >850 °C) in a specialized facility is the only method that guarantees the complete destruction of the halogenated aromatic ring.[4][5] This process is critical for two reasons:

  • Molecular Destruction: It breaks the stable C-Cl and C-I bonds, preventing the parent compound from persisting in the environment.

  • Acid Gas Neutralization: The combustion of this compound generates acidic gases, primarily hydrogen chloride (HCl) and hydrogen iodide (HI). Licensed incinerators are equipped with sophisticated flue gas treatment systems, such as scrubbers, to neutralize these corrosive and toxic gases before they are released into the atmosphere.

A critical consideration for this specific compound is the presence of iodine. Improper incineration of iodinated waste can lead to the release of iodine vapor, which can settle on the surrounding land and cause environmental harm.[12] Therefore, it is imperative that the chosen disposal facility is explicitly rated to handle iodinated chemical waste.

Prohibited Disposal Methods

  • DO NOT dispose of this chemical down the drain. It is classified as severely hazardous to water and is toxic to aquatic life.[2][9]

  • DO NOT dispose of this chemical in regular solid waste trash. This is illegal and dangerous.[9]

  • DO NOT attempt to perform chemical neutralization in the laboratory without a fully validated and approved standard operating procedure. Such attempts can lead to uncontrolled reactions and the generation of unknown, potentially more hazardous, byproducts.[4]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management Generate Waste Generation (Excess Reagent, Spills) Identify Identify as Hazardous & Halogenated Waste Generate->Identify Segregate Segregate into Dedicated, Labeled Container Identify->Segregate Store Store Securely in Satellite Accumulation Area Segregate->Store Schedule Schedule Pickup with Licensed Waste Contractor Store->Schedule Container Full or Project Complete Transport Transport to Approved TSDF* Schedule->Transport Incinerate High-Temperature Incineration (with Acid Gas Scrubbing) Transport->Incinerate Final Final Disposition Incinerate->Final caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

By adhering to this comprehensive, science-backed disposal plan, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental responsibility.

References

Navigating the Safe Handling of 4-Chloro-5-iodopyridin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling of specialized reagents like 4-Chloro-5-iodopyridin-2-amine (CAS No: 670253-37-9), a halogenated pyridine derivative, demands a meticulous approach to personal and environmental safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.

Understanding the Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the inherent risks associated with a chemical is paramount. This compound is a solid compound with a molecular weight of 254.46 g/mol .[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a high degree of caution.

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is also known to cause skin irritation and serious eye damage.[1][3] Furthermore, it may cause respiratory irritation.[3][4] These classifications are not merely administrative; they are indicative of the compound's potential to cause significant harm upon exposure and dictate the stringent protective measures that must be employed.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDanger[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinDanger
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDanger
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damageDanger
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledDanger
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationDanger

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is your primary defense against accidental exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Essential Personal Protective Equipment
Protection TypeSpecificationRationale and Best Practices
Eye Protection Chemical safety goggles or a full-face shield.[4][5]Given the risk of serious eye damage[3], standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes and airborne particles. A face shield offers an additional layer of protection, particularly when handling larger quantities or during procedures with a high splash potential.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended.[6]The choice of glove material is critical. While nitrile gloves are common in laboratories, they may not offer sufficient protection against halogenated pyridines.[6] Always consult the glove manufacturer's compatibility chart for the specific chemical being handled. Double gloving can provide an extra layer of security.
Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes.[5][6]This minimizes the risk of accidental skin exposure.[7] Ensure your lab coat is made of a suitable material and is regularly laundered.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation.[6][7]All work with this compound should be conducted in a certified chemical fume hood to control dust and vapors.[6][7] If a respirator is required, personnel must be medically cleared, fit-tested, and trained in its proper use.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan is crucial for minimizing risk and ensuring the reproducibility of your work. The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Engineering Controls cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Ensure Access to Eyewash & Safety Shower prep1->prep2 prep3 Designate & Prepare Handling Area prep2->prep3 don1 Inspect & Don Lab Coat don2 Put on Safety Goggles/Face Shield don1->don2 don3 Don Inner & Outer Gloves don2->don3 handle1 Weigh & Transfer in Fume Hood handle2 Maintain Situational Awareness handle1->handle2 handle3 Securely Seal Container After Use handle2->handle3 doff1 Remove Outer Gloves doff2 Remove Lab Coat doff1->doff2 doff3 Remove Inner Gloves doff2->doff3 doff4 Wash Hands Thoroughly doff3->doff4 disp1 Collect Contaminated Materials disp2 Label & Seal Waste Container disp1->disp2 disp3 Dispose According to Institutional & Local Regulations disp2->disp3 cluster_prep cluster_prep cluster_donning cluster_donning cluster_prep->cluster_donning Proceed when ready cluster_handling cluster_handling cluster_donning->cluster_handling Begin work cluster_doffing cluster_doffing cluster_handling->cluster_doffing Work complete cluster_disposal cluster_disposal cluster_doffing->cluster_disposal After cleanup Disposal_Plan cluster_collection Waste Collection cluster_containment Waste Containment cluster_disposal_final Final Disposal collect1 Collect Unused Compound contain1 Place in a Clearly Labeled, Sealed, & Compatible Waste Container collect1->contain1 collect2 Gather Contaminated Disposables (gloves, wipes, etc.) collect2->contain1 dispose1 Follow Institutional Hazardous Waste Procedures contain1->dispose1 dispose2 Adhere to Local, State, & Federal Regulations dispose1->dispose2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-iodopyridin-2-amine
Reactant of Route 2
4-Chloro-5-iodopyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.